1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one
Description
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Properties
IUPAC Name |
1-(2,3-dihydrofuran-4-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZDLWOTMHJTDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC=C1C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381434 | |
| Record name | 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109317-75-1 | |
| Record name | 1-(4,5-Dihydro-3-furanyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109317-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one, a fluorinated heterocyclic ketone of significant interest in medicinal and agrochemical research. The document elucidates the most chemically sound and efficient synthetic strategy, centering on the electrophilic trifluoroacetylation of 2,3-dihydrofuran. A detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the underlying chemical principles are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful synthesis and application of this valuable compound.
Introduction: The Significance of Fluorinated Dihydrofurans
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, often lead to compounds with superior biological activity. The trifluoromethyl group (-CF3) is a particularly sought-after moiety in this regard.
The target molecule, this compound (CAS 109317-75-1), merges the advantageous properties of the trifluoromethyl ketone functionality with the versatile dihydrofuran scaffold. Dihydrofuran rings are prevalent in numerous natural products and bioactive compounds, exhibiting a wide range of pharmacological activities. Therefore, the synthesis of this hybrid molecule opens avenues for the development of novel therapeutic agents and agrochemicals. While specific applications of this exact molecule are not extensively documented in publicly available literature, its structural motifs suggest potential utility as a versatile building block in the synthesis of more complex bioactive molecules.
This guide will focus on the most direct and plausible synthetic route: the Friedel-Crafts acylation of 2,3-dihydrofuran with trifluoroacetic anhydride.
Synthetic Strategy: Electrophilic Acylation of 2,3-Dihydrofuran
The synthesis of this compound is most effectively achieved through the direct trifluoroacetylation of 2,3-dihydrofuran. This reaction falls under the category of electrophilic aromatic substitution, or more accurately in this case, electrophilic substitution on an electron-rich heterocycle. 2,3-Dihydrofuran, being an enol ether, possesses a nucleophilic double bond, making it susceptible to attack by strong electrophiles.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of the target compound.
Choice of Reagents and Rationale
-
2,3-Dihydrofuran (Substrate): This readily available cyclic enol ether serves as the nucleophilic partner in the reaction. The oxygen atom donates electron density into the double bond, activating the C3 position for electrophilic attack.
-
Trifluoroacetic Anhydride (TFAA) (Acylating Agent): TFAA is a highly reactive and powerful electrophile, making it an ideal reagent for introducing the trifluoroacetyl group. Its high electrophilicity is due to the strong electron-withdrawing effect of the two trifluoromethyl groups.[1]
-
Pyridine (Optional Base): The acylation reaction produces one equivalent of trifluoroacetic acid (TFA) as a byproduct. While the reaction can proceed without a base, the inclusion of a non-nucleophilic base like pyridine can be beneficial. Pyridine acts as a scavenger for the generated TFA, preventing potential side reactions and promoting the forward reaction.
-
Dichloromethane (DCM) (Solvent): An inert, aprotic solvent like dichloromethane is suitable for this reaction as it does not react with the highly electrophilic TFAA and effectively dissolves the reactants.
Mechanistic Insights
The reaction proceeds via a classic electrophilic substitution mechanism, analogous to a Friedel-Crafts acylation.
Figure 2: Simplified reaction mechanism.
-
Nucleophilic Attack: The electron-rich double bond of 2,3-dihydrofuran attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This results in the formation of a resonance-stabilized oxocarbenium ion intermediate and a trifluoroacetate anion.
-
Deprotonation: A weak base, which can be the trifluoroacetate anion itself or added pyridine, abstracts the proton from the C3 position of the intermediate. This step restores the double bond within the dihydrofuran ring and yields the final product, this compound, along with trifluoroacetic acid.
Experimental Protocol
This protocol is a representative procedure derived from general principles of trifluoroacetylation of electron-rich heterocycles. Researchers should optimize the conditions based on their specific laboratory setup and analytical capabilities.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Purity |
| 2,3-Dihydrofuran | 1191-99-7 | 70.09 | >98% |
| Trifluoroacetic Anhydride (TFAA) | 407-25-0 | 210.03 | >99% |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | >99.8% |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | >99.8% |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - |
Step-by-Step Procedure
Figure 3: Experimental workflow for the synthesis.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2,3-dihydrofuran (1.0 equivalent) and anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add anhydrous pyridine (1.1 equivalents) to the stirred solution.
-
TFAA Addition: Add trifluoroacetic anhydride (1.2 equivalents) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour.
-
Warming and Continued Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to afford the pure this compound.
Characterization Data (Predicted)
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¹H NMR: Signals corresponding to the methylene protons of the dihydrofuran ring and the vinylic proton.
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¹³C NMR: Resonances for the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the dihydrofuran ring.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
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IR Spectroscopy: A strong absorption band characteristic of the conjugated ketone carbonyl group (typically in the range of 1650-1690 cm⁻¹) and C-F stretching vibrations.
-
Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns, including the loss of the trifluoromethyl group.
Safety and Handling
-
Trifluoroacetic Anhydride (TFAA): TFAA is highly corrosive, toxic, and moisture-sensitive. It reacts violently with water and should be handled with extreme care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
-
2,3-Dihydrofuran: This compound is flammable and should be handled away from ignition sources.
-
Pyridine: Pyridine is a flammable and toxic liquid. It should be handled in a fume hood.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated area.
Conclusion and Future Outlook
The synthesis of this compound via the direct trifluoroacetylation of 2,3-dihydrofuran represents a straightforward and efficient method for accessing this valuable fluorinated building block. The procedure leverages readily available starting materials and well-established reaction principles. The resulting compound holds significant potential for the development of novel pharmaceuticals and agrochemicals, and further exploration of its reactivity and biological activity is warranted. This guide provides a solid foundation for researchers to produce this compound and explore its applications in their respective fields.
References
An Inquiry into the Physicochemical Profile of 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one: A Guide Based on Available Data and Theoretical Methodologies
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Knowns and Unknowns
1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one, a fluorinated ketone derivative of dihydrofuran, presents a structure of interest for medicinal and synthetic chemists. The incorporation of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in drug design. This guide aims to provide a comprehensive overview of the physicochemical properties of this compound. However, it is crucial to note that a thorough search of publicly available scientific literature and chemical databases reveals a conspicuous absence of detailed experimental data for this specific molecule. While the compound is commercially available for research purposes, its synthesis, spectral characterization, and reactivity profile are not extensively documented in peer-reviewed journals.
Therefore, this technical guide will adopt a dual-pronged approach. Firstly, it will present the available, albeit limited, physicochemical data, primarily sourced from computational predictions and chemical database entries. Secondly, it will provide a theoretical framework for its synthesis and characterization, drawing upon established principles of organic chemistry and analogous transformations of related furan and dihydrofuran systems. This approach is designed to offer a foundational understanding of the compound's likely properties and behavior, serving as a starting point for further experimental investigation.
Section 1: Molecular Identity and Computed Physicochemical Properties
This compound is identified by the CAS Number 109317-75-1 .[1] Its molecular structure consists of a 4,5-dihydrofuran ring acylated at the 3-position with a trifluoroacetyl group. An alternative nomenclature for this compound is 2,3-Dihydro-4-(trifluoroacetyl)furan.[2]
The fundamental molecular and computed physicochemical properties are summarized in the table below. It is imperative to reiterate that these values are largely derived from computational models and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₆H₅F₃O₂ | [1][3] |
| Molecular Weight | 166.1 g/mol | [1] |
| Predicted Density | 1.399 ± 0.06 g/cm³ | [2] |
| Predicted Boiling Point | 48.5 °C | [2] |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 166.024166 u | PubChem |
| Topological Polar Surface Area | 26.3 Ų | PubChem |
Section 2: A Proposed Synthetic Strategy: The Acylation of 2,3-Dihydrofuran
The synthesis of this compound would most logically proceed via the acylation of 2,3-dihydrofuran. This enol ether is expected to be reactive towards electrophilic substitution. The trifluoroacetyl group can be introduced using a suitable trifluoroacetylating agent.
Theoretical Underpinnings of the Acylation Reaction
The acylation of enol ethers is a well-established transformation in organic synthesis. The electron-rich double bond of 2,3-dihydrofuran is susceptible to attack by strong electrophiles. The choice of the trifluoroacetylating agent and reaction conditions is critical to achieve the desired product while avoiding potential side reactions such as polymerization or ring-opening of the dihydrofuran moiety.
Two primary trifluoroacetylating agents could be considered:
-
Trifluoroacetic Anhydride (TFAA): A highly reactive and commonly used reagent for introducing the trifluoroacetyl group.[4]
-
Trifluoroacetyl Chloride: A gaseous but also potent trifluoroacetylating agent.[5]
The reaction would likely be catalyzed by a Lewis acid to enhance the electrophilicity of the acylating agent. However, given the acid-sensitivity of furan derivatives, a mild Lewis acid or a non-acidic activation method might be preferable.
Postulated Experimental Protocol: Trifluoroacetylation of 2,3-Dihydrofuran
Disclaimer: The following protocol is a hypothetical procedure based on general principles of organic synthesis and has not been experimentally validated for this specific transformation. It should be approached with caution and optimized under appropriate laboratory settings.
Materials and Reagents:
-
2,3-Dihydrofuran
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (DCM) as solvent
-
Pyridine (as a mild base and scavenger for trifluoroacetic acid byproduct)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of 2,3-dihydrofuran in anhydrous dichloromethane. The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Reagents: A solution of trifluoroacetic anhydride in anhydrous dichloromethane is added dropwise to the stirred solution of 2,3-dihydrofuran over a period of 30 minutes, maintaining the internal temperature below -70 °C. Following the addition of TFAA, a solution of pyridine in anhydrous dichloromethane is added dropwise.
-
Reaction Monitoring: The reaction mixture is allowed to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of aliquots.
-
Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C. The mixture is then allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product would likely require purification by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Section 3: Anticipated Spectroscopic and Chromatographic Characterization
The structural elucidation and purity assessment of the synthesized this compound would rely on a combination of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the dihydrofuran ring. The vinylic proton should appear as a singlet or a narrow multiplet in the downfield region. The two methylene groups at positions 4 and 5 would likely appear as triplets or more complex multiplets due to coupling with each other.
-
¹³C NMR: The carbon NMR spectrum would be characterized by signals for the carbonyl carbon, the trifluoromethyl carbon (a quartet due to C-F coupling), the two olefinic carbons of the enol ether, and the two saturated carbons of the dihydrofuran ring.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a single resonance, a singlet, for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum would be a key tool for identifying the functional groups present in the molecule. Characteristic absorption bands would be expected for:
-
C=O stretch: A strong absorption band in the region of 1680-1720 cm⁻¹, characteristic of a ketone.
-
C-F stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.
-
C=C stretch: An absorption band for the enol ether double bond around 1640-1680 cm⁻¹.
-
C-O stretch: Absorption bands for the ether linkage.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 166.1 g/mol .
Section 4: Potential Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is expected to be dictated by the interplay of the enone system and the trifluoromethyl group.
Predicted Reactivity
-
Michael Addition: The electron-withdrawing trifluoroacetyl group activates the double bond of the dihydrofuran ring, making it susceptible to Michael addition by various nucleophiles.
-
Reactions at the Carbonyl Group: The ketone functionality can undergo standard carbonyl reactions, such as reduction to an alcohol or reaction with Grignard reagents.
-
Ring-Opening Reactions: Under harsh acidic or basic conditions, the dihydrofuran ring may be prone to ring-opening.
Hypothetical Applications in Medicinal Chemistry
The trifluoromethyl ketone moiety is a known pharmacophore in various enzyme inhibitors. The dihydrofuran scaffold can serve as a versatile template for the synthesis of more complex heterocyclic systems. Therefore, this compound could be a valuable building block for the synthesis of novel bioactive molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, properties that are highly desirable in drug candidates.
Section 5: Conclusion and Future Directions
This compound is a compound of significant interest due to its potential applications in organic synthesis and medicinal chemistry. However, the current body of scientific literature lacks detailed experimental data on its synthesis and properties. This guide has provided a summary of the available computational data and a theoretical framework for its preparation and characterization.
It is our hope that this document will stimulate further experimental investigation into this promising molecule. Future work should focus on developing a robust and reproducible synthetic protocol, followed by a thorough spectroscopic and physicochemical characterization. Elucidating the reactivity of this compound will undoubtedly open new avenues for its application in the design and synthesis of novel chemical entities with potential therapeutic value.
References
A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one
Introduction
1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one is a fluorinated heterocyclic ketone of significant interest in synthetic chemistry and drug discovery. The presence of the trifluoroacetyl group, a potent electron-withdrawing moiety, attached to a dihydrofuran ring, creates a unique electronic environment that profoundly influences its reactivity and spectroscopic properties. A thorough understanding of its structure, achievable through Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for its application and for the development of related compounds.
This in-depth technical guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple data sheet, this document elucidates the rationale behind the predicted chemical shifts and coupling constants, grounded in fundamental NMR principles and data from analogous structures. Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR data for this specific analyte, ensuring researchers can confidently characterize this and similar molecules.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is essential for unambiguous spectral assignment. The following structure and numbering scheme will be used throughout this guide.
Caption: Molecular structure and atom numbering for this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to exhibit three distinct signals corresponding to the protons on the dihydrofuran ring. The powerful electron-withdrawing effect of the trifluoroacetyl group will significantly deshield the vinylic proton (H-2).
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 7.5 - 7.8 | Triplet (t) | JH2-H5 ≈ 2-3 Hz | Vinylic proton, strongly deshielded by the adjacent carbonyl group and the electronegative oxygen atom. The triplet multiplicity arises from coupling to the two equivalent protons at the C-5 position. |
| H-5 | 4.6 - 4.9 | Triplet (t) | JH5-H4 ≈ 8-10 Hz | Methylene protons adjacent to the ring oxygen, deshielded. The triplet multiplicity is due to coupling with the adjacent methylene protons at the C-4 position. |
| H-4 | 2.8 - 3.1 | Triplet of triplets (tt) | JH4-H5 ≈ 8-10 Hz, JH4-H2 ≈ 2-3 Hz | Aliphatic methylene protons, less deshielded than H-5. The primary triplet splitting is from the adjacent H-5 protons, with a smaller triplet splitting from long-range coupling to the vinylic H-2 proton. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will be characterized by the presence of six distinct carbon signals. The trifluoromethyl group will not only have a characteristic chemical shift but will also induce C-F coupling, resulting in quartet multiplicities for the carbonyl carbon and the CF₃ carbon itself.
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |
| C=O | 180 - 185 | Quartet (q), ²JCF ≈ 35-40 Hz | Carbonyl carbon, significantly deshielded. The quartet multiplicity is due to two-bond coupling with the three fluorine atoms. |
| C-3 | 155 - 160 | Singlet (s) | Vinylic carbon attached to the carbonyl group, deshielded. |
| C-2 | 115 - 120 | Singlet (s) | Vinylic carbon adjacent to the oxygen, shielded relative to C-3. |
| CF₃ | 115 - 120 | Quartet (q), ¹JCF ≈ 280-290 Hz | Trifluoromethyl carbon, with a characteristic large one-bond C-F coupling constant resulting in a quartet. |
| C-5 | 68 - 72 | Singlet (s) | Methylene carbon adjacent to the ring oxygen. |
| C-4 | 28 - 32 | Singlet (s) | Aliphatic methylene carbon. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental procedure is recommended.
1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It provides good solubility and its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) serve as convenient internal references.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ is recommended. For ¹³C NMR, a more concentrated sample of 20-30 mg in the same volume of solvent is advisable to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard (0 ppm) for precise chemical shift referencing, although referencing to the residual solvent peak is also common practice.
2. NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-32 scans should provide an excellent signal-to-noise ratio.
-
Spectral Width: A spectral width of 12-15 ppm is adequate.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) should be used to simplify the spectrum to singlets for all carbons not coupled to fluorine.[1]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans may be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.
-
Spectral Width: A spectral width of 220-250 ppm is appropriate.
3. Data Processing
-
Apodization: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or TMS (0 ppm).
Workflow for Spectral Analysis
References
An In-depth Technical Guide to the Spectroscopic Analysis of Trifluoromethylated Dihydrofurans
Abstract
The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, conferring profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. Among these scaffolds, dihydrofurans represent a privileged structural motif found in numerous biologically active compounds. The synergistic combination of these two entities presents unique challenges and opportunities for analytical characterization. This technical guide provides a comprehensive, in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of trifluoromethylated dihydrofurans. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of data, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and a robust theoretical framework grounded in authoritative references.
The Trifluoromethylated Dihydrofuran Core: A Privileged Moiety
Trifluoromethylated dihydrofurans are of significant interest in pharmaceutical and agrochemical research. The trifluoromethyl group, a bioisostere of the methyl group, can dramatically alter the physicochemical properties of a parent molecule.[1][2] Its strong electron-withdrawing nature influences the electron density distribution within the dihydrofuran ring, impacting reactivity and intermolecular interactions. A thorough spectroscopic analysis is therefore not just a quality control step, but a critical component in understanding the structure-activity relationship (SAR) of these valuable compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Pillar of Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of trifluoromethylated dihydrofurans. A multi-nuclear approach, encompassing ¹H, ¹³C, and ¹⁹F NMR, is essential for a complete analysis.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of protons in the molecule. The electron-withdrawing CF₃ group generally deshields adjacent protons, causing them to resonate at a higher chemical shift (downfield).
-
Protons on the Dihydrofuran Ring: The chemical shifts of the dihydrofuran protons are influenced by their position relative to both the oxygen atom and the trifluoromethyl group. Protons on carbons adjacent to the oxygen (C2 and C5) typically appear in the range of 3.5-5.0 ppm.
-
H-F Coupling: A key feature in the ¹H NMR spectra of trifluoromethylated compounds is the presence of coupling between protons and fluorine atoms. This through-bond interaction, denoted as ⁿJHF (where n is the number of bonds), provides invaluable structural information.
-
Geminal Coupling (²JHF): This is not typically observed in trifluoromethylated dihydrofurans unless there is a proton on the same carbon as the CF₃ group, which is rare.
-
Vicinal Coupling (³JHF): Protons on a carbon adjacent to the CF₃-substituted carbon will exhibit splitting with a typical coupling constant of 2-15 Hz.[3]
-
Long-Range Coupling (⁴JHF and ⁵JHF): Coupling over four or five bonds can also be observed, though with smaller coupling constants (typically 0.5-5 Hz).[3][4]
-
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides insights into the carbon framework of the molecule.
-
Chemical Shifts: The carbon atom directly bonded to the trifluoromethyl group is significantly deshielded and appears as a characteristic quartet in the proton-decoupled ¹³C NMR spectrum due to one-bond coupling with the three fluorine atoms (¹JCF). The chemical shift of this carbon is typically in the range of 120-130 ppm. The carbons of the dihydrofuran ring are also influenced by the CF₃ group, with their chemical shifts providing information about the substitution pattern.
-
C-F Coupling: The magnitude of carbon-fluorine coupling constants is highly informative.
-
One-Bond Coupling (¹JCF): This is the largest C-F coupling, typically in the range of 240-320 Hz for a CF₃ group.[5]
-
Two-Bond Coupling (²JCF): The coupling between the fluorine atoms and the adjacent carbon is also significant, with typical values of 20-50 Hz.[3]
-
Longer-Range Coupling (³JCF and ⁴JCF): These couplings are smaller but often observable.
-
¹⁹F NMR Spectroscopy: The Definitive Tool
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine-containing part of the molecule.[6] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe.[7]
-
Chemical Shifts: The chemical shift of the CF₃ group is highly sensitive to its electronic environment.[1][2] For trifluoromethyl groups attached to a saturated carbon, the chemical shift typically falls in the range of -50 to -80 ppm relative to CFCl₃.[6] The exact chemical shift can provide clues about the substitution pattern on the dihydrofuran ring.
-
F-H and F-C Coupling: The ¹⁹F spectrum will show splitting patterns corresponding to coupling with nearby protons and carbons, corroborating the information obtained from ¹H and ¹³C NMR.
Table 1: Representative NMR Data for a Trifluoromethylated Dihydrofuran
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 4.5-4.8 | m | CH ₂-O | |
| 2.5-2.8 | m | -CH ₂- | ||
| 3.0-3.3 | m | ³JHF = 7-9 | CH -CF₃ | |
| ¹³C | 124.5 | q | ¹JCF = 275 | C F₃ |
| 70-75 | t | C H₂-O | ||
| 30-35 | t | -C H₂- | ||
| 40-45 | dq | ²JCF = 30 | C H-CF₃ | |
| ¹⁹F | -75.0 | d | ³JHF = 8 | -CF ₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified trifluoromethylated dihydrofuran in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free of residual water.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. For this, an external reference standard like CFCl₃ is often used.[7]
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ¹⁹F).
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Analyze the multiplicities and coupling constants in all spectra to establish connectivity.
-
Consider performing 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complex structures to confirm assignments.
-
Diagram 1: NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8][9] For trifluoromethylated dihydrofurans, the key absorptions are those associated with the C-O-C ether linkage and the C-F bonds of the trifluoromethyl group.
-
C-O Stretching: The dihydrofuran ring contains an ether linkage, which gives rise to a strong C-O stretching absorption in the region of 1050-1150 cm⁻¹.[10]
-
C-F Stretching: The C-F bonds of the trifluoromethyl group exhibit very strong and characteristic absorption bands in the region of 1100-1350 cm⁻¹. These are often the most intense peaks in the spectrum.
-
C-H Stretching: The C-H stretching vibrations of the saturated carbons in the dihydrofuran ring appear in the 2850-3000 cm⁻¹ region.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (sp³) | 2850-3000 | Medium to Strong |
| C-F (CF₃) | 1100-1350 | Very Strong |
| C-O (Ether) | 1050-1150 | Strong |
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal. If the sample is a solid, place a small amount of the solid onto the crystal and apply pressure to ensure good contact.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Identify the characteristic absorption bands.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[11][12] The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile molecules like trifluoromethylated dihydrofurans.[13][14][15]
-
Molecular Ion (M⁺•): The molecular ion peak corresponds to the molecular weight of the compound. Its intensity can vary depending on the stability of the molecule.
-
Fragmentation Pathways: The fragmentation of trifluoromethylated dihydrofurans is influenced by the presence of the heteroatom and the CF₃ group. Common fragmentation pathways include:
-
Loss of the Trifluoromethyl Radical (•CF₃): A prominent fragment is often observed at M-69, corresponding to the loss of the trifluoromethyl radical.
-
Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom is a common fragmentation pathway for ethers.
-
Ring Opening and Cleavage: The dihydrofuran ring can undergo opening followed by further fragmentation.
-
Retro-Diels-Alder Reaction: For certain dihydrofuran isomers, a retro-Diels-Alder reaction can lead to the loss of a neutral molecule.
-
Diagram 2: Predicted Fragmentation of a Trifluoromethylated Dihydrofuran
Caption: Predicted fragmentation pathways.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the trifluoromethylated dihydrofuran in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: A suitable mass range to include the molecular ion and expected fragments (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Compare the fragmentation pattern with predicted pathways to support the proposed structure.
-
Conclusion
The spectroscopic analysis of trifluoromethylated dihydrofurans requires a multi-faceted approach, integrating data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for a confident and complete characterization of these important molecules. The principles, protocols, and data presented in this guide serve as a robust framework for researchers in the field, enabling them to navigate the complexities of analyzing these fluorinated heterocycles with expertise and integrity.
References
- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Duke NMR Center Coupling constants [sites.duke.edu]
- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 8. Fundamentals of Infrared Spectroscopy [quimicaorganica.org]
- 9. What Is Infrared Spectroscopy? Fundamentals & Applications [excedr.com]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 15. Electron ionization - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethanone (CAS 109317-75-1)
A Note to the Reader: This document provides a technical overview of the chemical compound with CAS number 109317-75-1. While the IUPAC name, chemical structure, and general synthetic considerations are presented based on available chemical literature and databases, a comprehensive guide including detailed biological activity, specific mechanisms of action, and validated experimental protocols could not be compiled due to a lack of specific research findings for this particular molecule in the public domain as of the time of this writing. The information herein is intended to serve as a foundational resource for researchers and drug development professionals.
Part 1: Core Chemical Identity
The compound registered under CAS number 109317-75-1 is identified by the following IUPAC name and structural details.
IUPAC Name: 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethanone[1][2]
Synonyms:
-
2,3-Dihydro-4-(trifluoroacetyl)furan[2]
-
4-trifluoroacetyl-2,3-dihydrofuran
Molecular Formula: C₆H₅F₃O₂[1]
Molecular Weight: 166.10 g/mol [1][2]
Chemical Structure:
Caption: 2D structure of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethanone.
Physicochemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₆H₅F₃O₂ | [1] |
| Molecular Weight | 166.10 g/mol | [1][2] |
| IUPAC Name | 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethanone | [1][2] |
Part 2: Synthetic Considerations
General Strategies for Dihydrofuran Ring Formation:
The synthesis of dihydrofuran rings can be approached through several established organic chemistry reactions. The selection of a specific route would depend on the availability of starting materials and the desired substitution pattern.
-
Heck Reaction: The Heck coupling of 2,3-dihydrofuran with an appropriate trifluoroacetyl-containing coupling partner could be a viable route. This reaction typically involves a palladium catalyst.
-
Intramolecular Cyclization: An appropriately functionalized acyclic precursor could undergo intramolecular cyclization to form the dihydrofuran ring. For instance, an allene-containing alcohol or amine can be cyclized using an iron catalyst.
-
[4+1] Annulation: The reaction of enaminones with a suitable one-carbon component can lead to the formation of substituted dihydrofurans.
Caption: Generalized workflow for dihydrofuran synthesis.
Introduction of the Trifluoroacetyl Group:
The trifluoroacetyl group is a common moiety in pharmaceuticals and agrochemicals. Its introduction can be achieved through various methods:
-
Friedel-Crafts Acylation: A dihydrofuran precursor could potentially be acylated using a trifluoroacetylating agent like trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a Lewis acid catalyst. However, the reactivity and stability of the dihydrofuran ring under these conditions would need to be carefully considered.
-
Reaction with Organometallic Reagents: The synthesis of aryl trifluoromethyl ketones often involves the reaction of a trifluoroacetic acid derivative with an organometallic reagent derived from a haloarene. A similar strategy could be envisioned for a suitably functionalized dihydrofuran precursor.
Note on Synthetic Protocol Development: The development of a specific and efficient synthesis for 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethanone would require experimental investigation and optimization, starting from these general principles.
Part 3: Biological Activity and Mechanism of Action - A Knowledge Gap
A comprehensive search of scientific databases and patent literature did not yield specific information regarding the biological activity or mechanism of action of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethanone. While derivatives of furan and compounds containing the trifluoroethanone moiety are known to possess a wide range of biological activities, including antimicrobial and antifungal properties, no such studies have been reported for this specific compound.
The presence of the trifluoromethyl group can enhance metabolic stability and cell membrane permeability, which are often desirable properties in drug candidates. The dihydrofuran ring is also a scaffold found in some biologically active molecules. However, without experimental data, any discussion of the potential therapeutic applications or biological effects of this compound would be purely speculative.
For researchers and drug development professionals, this represents a potential area for novel investigation. Screening 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethanone in various biological assays could uncover previously unknown activities.
Part 4: Future Research Directions
Given the current lack of data, the following experimental workflows are proposed as a starting point for characterizing 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethanone.
Proposed Initial Screening Workflow:
Caption: Proposed initial screening workflow for biological activity.
Step-by-Step Protocol for a General Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethanone in cell culture medium. Remove the old medium from the wells and add the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethanone is a well-defined chemical entity with a known structure. While general synthetic strategies for related compounds can be inferred from the chemical literature, there is a notable absence of published research on its specific synthesis, biological activities, and potential applications. This presents an opportunity for original research to explore the properties of this molecule and determine if it holds any promise as a lead compound in drug discovery or as a tool for chemical biology.
References
An In-depth Technical Guide to the Molecular Structure of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one, a molecule of interest in synthetic and medicinal chemistry. Due to the limited direct experimental data on this specific compound in publicly available literature, this guide synthesizes information from analogous structures and established chemical principles to propose a plausible synthetic route and predict its detailed spectroscopic characteristics. This document serves as a foundational resource for researchers intending to synthesize, identify, and utilize this compound in their work. We will delve into the rationale behind a proposed synthetic protocol and provide a detailed, predicted spectroscopic analysis, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction and Rationale
The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Trifluoromethyl ketones (TFMKs), in particular, are a class of compounds known for their potent inhibitory activity against various enzymes, often acting as transition-state analogs.[1] The dihydrofuran moiety is also a prevalent scaffold in numerous natural products and pharmacologically active compounds. The combination of these two functionalities in this compound suggests its potential as a valuable building block for the synthesis of novel therapeutic agents.
This guide aims to bridge the current information gap by providing a robust, theoretically grounded framework for the understanding of this molecule's structure. By leaning on established reactivity patterns and extensive spectroscopic data from related compounds, we can construct a reliable "fingerprint" of this molecule.
Proposed Synthesis: Acylation of 2,3-Dihydrofuran
A logical and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of a suitable dihydrofuran precursor.[2] Specifically, the reaction of 2,3-dihydrofuran with trifluoroacetic anhydride (TFAA) is a highly plausible route.[3][4] 2,3-dihydrofuran is an electron-rich enol ether, making it susceptible to electrophilic attack. TFAA is a powerful acylating agent, often used to introduce the trifluoroacetyl group.[3][4]
The reaction is anticipated to proceed via an electrophilic addition-elimination mechanism at the more nucleophilic C3 position of the 2,3-dihydrofuran ring. The use of a mild base, such as pyridine, can be employed to scavenge the trifluoroacetic acid byproduct.
Figure 1: Proposed synthesis of the target compound.
Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of 2,3-dihydrofuran (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add pyridine (1.2 eq).
-
Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
The following sections detail the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals corresponding to the protons of the dihydrofuran ring.
-
H2 (δ ≈ 4.5-4.7 ppm, triplet): The two protons at the C2 position, being adjacent to the oxygen atom, will be deshielded and are expected to appear as a triplet due to coupling with the two protons at C3.
-
H3 (δ ≈ 2.8-3.0 ppm, triplet of triplets or multiplet): The two protons at the C3 position are expected to be coupled to the protons at C2 and the vinylic proton at C5, resulting in a more complex splitting pattern.
-
H5 (δ ≈ 7.0-7.2 ppm, triplet or narrow multiplet): The vinylic proton at the C5 position will be significantly deshielded due to the adjacent electron-withdrawing trifluoroacetyl group and its position in an enone-like system. It is expected to show coupling to the C4 protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework.
-
C=O (δ ≈ 180-185 ppm, quartet): The carbonyl carbon will be significantly downfield and is expected to appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.
-
C5 (δ ≈ 145-150 ppm): The vinylic carbon bearing the proton will be downfield due to the deshielding effect of the carbonyl group.
-
C4 (δ ≈ 115-120 ppm): The other vinylic carbon, directly attached to the trifluoroacetyl group, will also be in the olefinic region.
-
CF₃ (δ ≈ 115-120 ppm, quartet): The carbon of the trifluoromethyl group will appear as a strong quartet due to the large one-bond C-F coupling constant.
-
C2 (δ ≈ 70-75 ppm): The carbon adjacent to the ring oxygen will be in the typical range for an ether-linked aliphatic carbon.
-
C3 (δ ≈ 25-30 ppm): The other aliphatic carbon of the dihydrofuran ring.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a powerful tool for confirming the presence of the trifluoromethyl group.
-
CF₃ (δ ≈ -70 to -80 ppm, singlet): A single, strong resonance is expected in this region, characteristic of a trifluoromethyl ketone.[5][6] The exact chemical shift can be influenced by the solvent.[6]
| Predicted NMR Data | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹⁹F NMR (ppm) |
| Assignment | |||
| H2 | ~4.5-4.7 (t) | ||
| H3 | ~2.8-3.0 (m) | ||
| H5 | ~7.0-7.2 (t) | ||
| C=O | ~180-185 (q) | ||
| C5 | ~145-150 | ||
| C4 | ~115-120 | ||
| CF₃ | ~115-120 (q) | ~-70 to -80 (s) | |
| C2 | ~70-75 | ||
| C3 | ~25-30 |
Table 1: Predicted NMR Spectroscopic Data.
Figure 2: Visual summary of predicted NMR assignments.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band for the carbonyl group.
-
C=O Stretch (ν ≈ 1710-1730 cm⁻¹): A very strong and sharp absorption is expected in this region, characteristic of an α,β-unsaturated ketone.[7] The electron-withdrawing effect of the trifluoromethyl group may shift this band to a slightly higher frequency.
-
C=C Stretch (ν ≈ 1640-1660 cm⁻¹): A medium to strong absorption corresponding to the carbon-carbon double bond of the dihydrofuran ring.
-
C-O Stretch (ν ≈ 1100-1300 cm⁻¹): One or more strong bands in this region are expected for the C-O single bonds of the ether functionality and the C-C-O framework.
-
C-F Stretch (ν ≈ 1100-1250 cm⁻¹): Strong absorptions due to the C-F bonds of the trifluoromethyl group will also be present in this region, potentially overlapping with the C-O stretching bands.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | ~1710-1730 | Strong, Sharp |
| C=C Stretch | ~1640-1660 | Medium-Strong |
| C-O Stretch | ~1100-1300 | Strong |
| C-F Stretch | ~1100-1250 | Strong |
Table 2: Predicted Infrared Absorption Frequencies.
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight and providing information about the fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 166.02, corresponding to the molecular formula C₆H₅F₃O₂.
-
Key Fragmentation Patterns:
-
Loss of the trifluoromethyl radical (•CF₃) to give a fragment at m/z = 97.
-
Loss of the trifluoroacetyl group (•COCF₃) to give a fragment corresponding to the dihydrofuranyl cation at m/z = 69.
-
A prominent peak at m/z = 69 is also characteristic of the trifluoromethyl cation ([CF₃]⁺).
-
Reactivity and Potential Applications
The molecular structure of this compound suggests several avenues for further chemical transformations and applications. The electrophilic carbonyl carbon of the trifluoromethyl ketone moiety makes it a target for nucleophilic attack.[1] This reactivity is the basis for its potential as an enzyme inhibitor, where it can form a stable hemiacetal or hemiketal with a nucleophilic residue (e.g., serine or cysteine) in the active site of an enzyme.
The enone system of the dihydrofuran ring is susceptible to conjugate addition reactions, allowing for the introduction of a wide range of functional groups at the C5 position. Furthermore, the dihydrofuran ring itself can be a substrate for various transformations, including hydrogenation to the corresponding tetrahydrofuran derivative or oxidation to the furan.
Conclusion
This technical guide has provided a detailed, albeit predictive, overview of the molecular structure of this compound. By leveraging established synthetic methodologies and spectroscopic data from analogous compounds, we have proposed a viable synthetic route and a comprehensive set of expected characterization data. This information is intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the future synthesis, identification, and exploration of the chemical and biological properties of this promising molecule. It is our hope that this guide will stimulate further experimental investigation into this and related compounds.
References
- 1. Bioactivities and Synthesis of Trifluoromethyl Alkyl Ketones [manu56.magtech.com.cn]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 4. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 5. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Commercial suppliers of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one
An In-depth Technical Guide to 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one for Researchers and Drug Development Professionals
Introduction
This compound is a unique heterocyclic compound that merges two moieties of significant interest in medicinal chemistry: a dihydrofuran ring and a trifluoromethyl ketone. The trifluoromethyl group is a well-known bioisostere for various functional groups, often introduced into drug candidates to enhance metabolic stability, binding affinity, and bioavailability. Trifluoromethyl ketones, in particular, are recognized as potent inhibitors of various hydrolases, such as proteases and esterases, acting as transition-state mimics.[1] The dihydrofuran scaffold is a privileged structure found in numerous natural products and synthetic bioactive molecules, valued for its conformational flexibility and ability to engage in various biological interactions.[2][3]
This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, designed for researchers and professionals in the field of drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 109317-75-1 | [4][5] |
| Molecular Formula | C6H5F3O2 | [4][5] |
| Molecular Weight | 166.10 g/mol | [5] |
| Appearance | Colorless to light yellow liquid (predicted) | [5] |
| Boiling Point | 48.5 °C (predicted) | [5] |
| Density | 1.399 g/cm³ (predicted) | [5] |
| Synonyms | 2,3-Dihydro-4-(trifluoroacetyl)furan | [5] |
Synthesis and Mechanism
While not a widely stocked commercial chemical, this compound can be synthesized through the acylation of 4,5-dihydrofuran. The most direct route involves an electrophilic acylation reaction using trifluoroacetic anhydride (TFAA), a powerful trifluoroacetylating agent.[6][7]
The reaction proceeds via the attack of the electron-rich double bond of the dihydrofuran enol ether on one of the electrophilic carbonyl carbons of TFAA. This is followed by the elimination of a proton to restore aromaticity (in the case of furan) or a stable conjugated system, and the loss of a trifluoroacetate leaving group.
Caption: Proposed synthetic workflow for this compound.
Potential Applications in Drug Discovery
The unique structural combination of a dihydrofuran ring and a trifluoromethyl ketone group makes this molecule a highly attractive candidate for various applications in drug discovery.
Enzyme Inhibition
Trifluoromethyl ketones are well-established as potent inhibitors of serine, cysteine, and metalloproteases. The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic, facilitating the formation of a stable, hydrated tetrahedral intermediate in the active site of an enzyme. This hydrated form acts as a transition-state analog, leading to potent and often reversible inhibition.[1]
Caption: Mechanism of enzyme inhibition by a trifluoromethyl ketone.
Chemical Probe and Building Block
This molecule can serve as a versatile chemical probe for identifying and validating novel drug targets. Its potential as a covalent inhibitor allows for its use in activity-based protein profiling (ABPP) to map the active sites of enzymes in complex biological systems. Furthermore, it is a valuable building block for the synthesis of more complex molecules. The ketone functionality can be readily modified through reactions such as reduction, olefination, or reductive amination, while the dihydrofuran ring can undergo various transformations, providing access to a diverse chemical space.
Experimental Protocols
Synthesis of this compound
Disclaimer: This is a proposed protocol based on established chemical principles. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4,5-Dihydrofuran
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (DCM)
-
Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a stirred solution of 4,5-dihydrofuran (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (1.2 eq).
-
Add trifluoroacetic anhydride (1.2 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Commercial Availability
Direct commercial suppliers for this compound are limited, suggesting it is not a standard stock item. However, several chemical suppliers specialize in custom synthesis and may be able to provide this compound upon request. Researchers interested in acquiring this molecule should contact companies that offer custom synthesis of fine chemicals and intermediates. A search for CAS number 109317-75-1 on chemical supplier platforms may yield potential vendors for quotation.[8]
Conclusion
This compound represents a promising, albeit specialized, chemical entity for drug discovery and chemical biology. Its synthesis is achievable through standard organic chemistry methods, and its unique structural features, particularly the trifluoromethyl ketone group, make it a valuable tool for enzyme inhibition studies and as a building block for novel therapeutics. This guide provides a foundational understanding for researchers looking to explore the potential of this and related compounds in their work.
References
- 1. d-nb.info [d-nb.info]
- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C6H5F3O2 | CID 2779417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 7. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 8. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]
Chemical Identity and Structural Context
An In-Depth Technical Guide to the Safe Handling of 2,6-Difluoro-4-(2,2,2-trifluoroethoxy)aniline (CAS 109317-75-1)
Disclaimer: This document provides a detailed safety guide for researchers, scientists, and drug development professionals working with 2,6-Difluoro-4-(2,2,2-trifluoroethoxy)aniline (CAS 109317-75-1). As of the last search, a specific Safety Data Sheet (SDS) for this exact CAS number was not publicly available. Therefore, this guide has been expertly compiled by synthesizing data from the SDS of a closely related structural analog, 2,6-Difluoroaniline (CAS 5509-65-9) . This information should be used as a robust, precautionary framework. Users are strongly advised to obtain a substance-specific SDS from their supplier and to conduct a thorough risk assessment before handling this chemical.
2,6-Difluoro-4-(2,2,2-trifluoroethoxy)aniline is a highly fluorinated aromatic amine. Its structure suggests its utility as a chemical intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of multiple fluorine atoms can significantly influence the compound's reactivity, bioavailability, and metabolic stability in derivative molecules.[1] However, these same structural features necessitate a cautious approach to its handling, as fluorinated anilines can present significant health hazards.
Hazard Identification and Analysis (Based on Analog Data)
Based on the data for 2,6-Difluoroaniline, the compound is classified as hazardous.[2] The primary concerns are its flammability and its toxicity upon exposure through multiple routes.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid.[3] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[3][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[3][4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[3] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[2][3] |
Key Toxicological Concerns:
-
Methemoglobinemia: A significant risk associated with aniline compounds is the formation of methemoglobin in the blood, which impairs oxygen transport.[5] Symptoms can include dizziness, headache, cyanosis (bluish skin), rapid heart rate, and in severe cases, unconsciousness and death.[5]
-
Organ Toxicity: The central nervous system and blood-forming organs are potential targets.[5]
-
Irritation: The compound is an irritant to the skin, eyes, and respiratory system.[2][3]
-
Unknown Properties: The toxicological properties of many complex chemical intermediates have not been fully investigated.[2][5] A lack of data does not imply a lack of hazard.
Experimental Protocols for Safe Handling and Storage
A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment.
Engineering Controls: The First Line of Defense
The primary causality behind prioritizing engineering controls is their ability to isolate the handler from the hazard.
-
Ventilation: All manipulations of 2,6-Difluoro-4-(2,2,2-trifluoroethoxy)aniline must be conducted in a certified chemical fume hood to keep airborne concentrations below acceptable levels.[5] The ventilation system should be explosion-proof.[2]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[5][6]
Step-by-Step Handling Protocol
-
Preparation: Before starting work, ensure the fume hood is functioning correctly. Clear the workspace of any unnecessary items.
-
Donning PPE: Wear all required PPE as detailed in Table 2. Gloves must be inspected for integrity before use.
-
Grounding: Ground and bond containers when transferring the material to prevent static discharge, which can be an ignition source.[2][5]
-
Tool Selection: Use only spark-proof tools made from non-ferrous materials (e.g., brass, bronze).[2]
-
Dispensing: When dispensing, avoid generating mists or aerosols.[3] Pour slowly and carefully.
-
Container Management: Keep the container tightly closed when not in use.[5]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling, even if no contact is suspected.[3] Do not eat, drink, or smoke in the laboratory area.[3]
-
Decontamination: Decontaminate all equipment and the work area after use.
Storage Protocol
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[2][5]
-
Container: Keep in a tightly closed, properly labeled container.[3]
-
Incompatibilities: Isolate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][5]
-
Ignition Sources: The storage area must be free of heat, sparks, open flames, and other ignition sources.[3][5]
Risk Assessment and Mitigation Workflow
The following diagram illustrates the logical flow for a comprehensive risk assessment when working with this chemical.
Caption: Workflow for chemical risk assessment and mitigation.
Exposure Controls and Personal Protection
Exposure limits for this specific compound have not been established. Therefore, exposure must be minimized to the lowest achievable level.
Table 2: Personal Protective Equipment (PPE) Requirements
| Body Part | Protection | Standard/Specification | Causality |
| Eyes/Face | Chemical splash goggles and face shield | OSHA 29 CFR 1910.133 or EN166 | Prevents eye irritation or serious damage from splashes.[6] |
| Skin | Appropriate protective gloves (e.g., nitrile) and a lab coat | Prevents skin contact, which can cause irritation and systemic toxicity.[5] | |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator | OSHA 29 CFR 1910.134 or EN 149 | Required if ventilation is inadequate or if mists/aerosols are generated.[5] |
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
First-Aid Measures
The following diagram outlines the decision-making process for first aid.
Caption: Decision-making flowchart for first-aid response.
-
Inhalation: Remove the individual from exposure and move to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[5]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[5]
In all cases of exposure, seek immediate medical attention and show the attending physician the Safety Data Sheet.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Specific Hazards: The compound is combustible.[3] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2] Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[5]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames.[2]
-
Containment: Wear full PPE. Cover drains to prevent entry into the sewer system.[3]
-
Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, Chemizorb®).[3] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[2]
Physical and Chemical Properties (Analog Data)
The following data for 2,6-Difluoroaniline (CAS 5509-65-9) is provided for reference.
| Property | Value |
| Appearance | Clear, slightly yellow liquid[5] |
| Odor | Aniline-like[5] |
| Molecular Formula | C₆H₅F₂N[5] |
| Molecular Weight | 129.11 g/mol [5] |
| Boiling Point | 51-52 °C @ 15 mmHg[5] |
| Density | 1.199 g/mL at 25 °C |
| Flash Point | 43 °C[5] |
References
Methodological & Application
Application Notes & Protocols: Reactions of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one with Nucleophiles
Abstract
1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one is a versatile fluorinated building block possessing multiple reactive sites for synthetic elaboration. The presence of a highly electrophilic trifluoromethyl ketone and an electron-deficient dihydrofuran ring makes it a valuable precursor for synthesizing complex heterocyclic molecules, which are of significant interest in pharmaceutical and agrochemical research.[1][2] This document provides a detailed guide to the reactivity of this substrate with various classes of nucleophiles, offering insights into reaction mechanisms, experimental protocols, and expected outcomes. We will explore both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the vinylogous system, providing researchers with a predictive framework for their synthetic planning.
Scientific Principles: Understanding the Dual Reactivity
The synthetic utility of this compound stems from its dual electrophilic nature. Two primary modes of nucleophilic attack are possible, governed by the nature of the nucleophile and the reaction conditions.
-
1,2-Addition to the Carbonyl Group: The trifluoromethyl (CF3) group is a powerful electron-withdrawing group, rendering the adjacent carbonyl carbon exceptionally electrophilic. This makes the ketone susceptible to direct attack by a wide range of nucleophiles. Hard nucleophiles, such as organolithium reagents or Grignard reagents (in the absence of copper catalysts), typically favor this pathway, leading to the formation of tertiary trifluoromethyl carbinols.[1][3] These carbinols are stable motifs found in many biologically active molecules.[1]
-
1,4-Conjugate (Michael) Addition: The molecule can also be viewed as an α,β-unsaturated ketone system (a vinylogous ketone). The electron-withdrawing effect of the trifluoroacetyl group is transmitted through the double bond, making the C5 position of the dihydrofuran ring electrophilic. Soft nucleophiles, such as organocuprates, thiols, and some amines, preferentially attack at this position in a conjugate addition fashion.[4][5] This pathway is invaluable for introducing functionality at the β-position relative to the ketone, leading to the synthesis of substituted tetrahydrofuran derivatives.
The competition between these two pathways can often be controlled by judicious choice of reagents and reaction conditions. For instance, the use of copper(I) salts can steer Grignard reagents from a 1,2-addition to a 1,4-addition pathway.[4]
Caption: Competing nucleophilic pathways for the title compound.
Application Notes and Experimental Protocols
The following sections provide detailed protocols for reacting this compound with representative nucleophiles.
Reaction with Amine Nucleophiles: Formation of Enamines or Conjugate Adducts
Secondary amines can react with vinylogous trifluoromethyl ketones to yield either stable enamines or products of conjugate addition, depending on the reaction conditions and the structure of the amine.[6]
Protocol: Synthesis of 1-(5-(piperidin-1-yl)tetrahydrofuran-3-yl)-2,2,2-trifluoroethan-1-one
This protocol details a conjugate addition of a secondary amine.
-
Step 1: Reaction Setup
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq, e.g., 1.0 mmol, 194 mg).
-
Dissolve the substrate in 10 mL of anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Step 2: Reagent Addition
-
Slowly add piperidine (1.1 eq, 1.1 mmol, 109 µL) to the stirred solution.
-
Follow with the addition of a mild base such as potassium carbonate (K₂CO₃, 1.2 eq, 1.2 mmol, 166 mg).[7]
-
-
Step 3: Reaction Monitoring
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, more polar spot should appear.
-
-
Step 4: Work-up and Purification
-
Upon completion, quench the reaction by adding 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired conjugate addition product.
-
Expert Insights: The choice of a non-nucleophilic base like K₂CO₃ is crucial to facilitate the reaction without competing with the amine nucleophile.[7] The reaction is typically performed at room temperature to favor the thermodynamically controlled 1,4-adduct over a potential, reversible 1,2-addition.
Reaction with Thiol Nucleophiles: Thia-Michael Addition
Thiols, being excellent soft nucleophiles, readily undergo conjugate addition (Thia-Michael reaction) with α,β-unsaturated systems.[8] This reaction is highly efficient and provides a direct route to sulfur-containing heterocyclic compounds.
Protocol: Synthesis of 1-(5-(phenylthio)tetrahydrofuran-3-yl)-2,2,2-trifluoroethan-1-one
-
Step 1: Reaction Setup
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 eq, 1.0 mmol, 194 mg) in 10 mL of dichloromethane (DCM).
-
Add thiophenol (1.05 eq, 1.05 mmol, 108 µL).
-
-
Step 2: Catalyst Addition
-
Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq, 0.1 mmol, 15 µL), to the solution. The base deprotonates the thiol to form the more nucleophilic thiolate.
-
-
Step 3: Reaction and Monitoring
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. The reaction is typically rapid.
-
-
Step 4: Work-up and Purification
-
Once the starting material is consumed, dilute the reaction mixture with 20 mL of DCM.
-
Wash the organic layer with 1M HCl (2 x 15 mL) to remove the DBU catalyst, followed by water (1 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography (e.g., 10-20% Ethyl Acetate in Hexanes) to yield the pure thioether product.
-
Expert Insights: The use of a catalytic amount of a strong, non-nucleophilic base like DBU is highly effective for generating the thiolate anion in situ, which is the active nucleophile.[9] Thiolate additions are generally fast and highly regioselective for the 1,4-position.
Reaction with Organocuprates: C-C Bond Formation via Conjugate Addition
Organocuprates are premier reagents for achieving 1,4-conjugate addition of carbon nucleophiles to α,β-unsaturated ketones, minimizing the competing 1,2-addition.[4][5]
Protocol: Synthesis of 1-(5-methyltetrahydrofuran-3-yl)-2,2,2-trifluoroethan-1-one
This protocol describes the addition of a methyl group using a Gilman cuprate.
Caption: Experimental workflow for organocuprate addition.
-
Step 1: Preparation of the Gilman Cuprate
-
To a flame-dried Schlenk flask under argon, add copper(I) iodide (CuI) (1.05 eq, 1.05 mmol, 200 mg).
-
Add 10 mL of anhydrous diethyl ether or THF and cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add methyllithium (MeLi) (2.1 eq, 2.1 mmol, typically as a 1.6 M solution in ether) to the stirred suspension. The solution will typically change color as the cuprate forms.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
-
Step 2: Conjugate Addition
-
In a separate flask, dissolve this compound (1.0 eq, 1.0 mmol, 194 mg) in 5 mL of anhydrous THF.
-
Slowly add the substrate solution via cannula to the pre-formed Gilman cuprate at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
-
Step 3: Work-up and Purification
-
Quench the reaction at low temperature by slowly adding 15 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.
-
Extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to isolate the methylated product.
-
Expert Insights: The low reaction temperature (-78 °C) is critical for the stability of the organocuprate reagent and for achieving high selectivity for 1,4-addition. The Kharasch-Pudovik reaction, the copper-catalyzed 1,4-addition of Grignard reagents, is a foundational discovery in this area.[4] Adding Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can sometimes enhance the reactivity of organocuprates, particularly with sterically hindered substrates.[4][10]
Summary of Reactivity
The following table summarizes the expected products from the reaction of this compound with different classes of nucleophiles.
| Nucleophile Class | Representative Reagent | Predominant Reaction Type | Product Structure |
| Nitrogen | Secondary Amine (e.g., Piperidine) | 1,4-Conjugate Addition | 5-Amino-substituted tetrahydrofuranone |
| Sulfur | Thiol (e.g., Thiophenol) | 1,4-Conjugate Addition (Thia-Michael) | 5-Thio-substituted tetrahydrofuranone |
| Carbon (Soft) | Organocuprate (e.g., (CH₃)₂CuLi) | 1,4-Conjugate Addition | 5-Alkyl-substituted tetrahydrofuranone |
| Carbon (Hard) | Organolithium (e.g., n-BuLi) | 1,2-Addition | Tertiary trifluoromethyl alcohol |
| Hydride | Sodium Borohydride (NaBH₄) | 1,2-Addition (Reduction) | Secondary trifluoromethyl alcohol |
Conclusion
This compound is a highly valuable and versatile building block. Its reactivity can be precisely controlled through the careful selection of nucleophiles and reaction conditions. By leveraging the principles of hard and soft acid-base (HSAB) theory, chemists can selectively target either the hard electrophilic carbonyl center (1,2-addition) or the soft electrophilic β-carbon (1,4-conjugate addition). The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to utilize this powerful reagent in the synthesis of novel fluorinated heterocyclic compounds for applications in drug discovery and materials science.
References
- 1. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Di- and Trifluoromethyl(thiol)ations [ruhr-uni-bochum.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 5. Organocuprate Cross–Coupling Reactions with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Vinylogous Nitro-Haloform Reaction Enables Aromatic Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
The Strategic Utility of 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one in the Synthesis of Trifluoromethylated Heterocycles
Introduction: The Imperative of Fluorine in Modern Drug Discovery
The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by the CF3 group—such as increased metabolic stability, enhanced membrane permeability, and altered acidity/basicity of nearby functional groups—can dramatically improve the pharmacological profile of drug candidates. Consequently, the development of robust and versatile synthetic methodologies for accessing trifluoromethylated heterocycles is of paramount importance to researchers in drug development. This application note details the utility of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one, a highly versatile and reactive building block, in the synthesis of valuable trifluoromethyl-substituted pyrazoles.
Core Concept: A Masked 1,3-Dicarbonyl Synthon
This compound can be conceptualized as a cyclic enol ether derivative of a trifluoromethylated 1,3-dicarbonyl compound. This structural motif serves as a masked electrophilic species, primed for reaction with a variety of binucleophiles. The inherent reactivity of this building block lies in the polarization of the α,β-unsaturated ketone system, making the β-carbon susceptible to nucleophilic attack and the carbonyl carbon a target for condensation reactions.
Application: Synthesis of 5-(Trifluoromethyl)-1H-pyrazoles
A prime application of this compound is in the synthesis of 5-(trifluoromethyl)-1H-pyrazoles. The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] The reaction proceeds via a condensation reaction with hydrazine derivatives, a classic approach known as the Knorr pyrazole synthesis.[3][4]
Reaction Mechanism and Rationale
The synthesis of the pyrazole ring from this compound and a hydrazine derivative is a well-established cascade of reactions. The process is initiated by the nucleophilic attack of the hydrazine at the β-carbon of the α,β-unsaturated ketone system, leading to the opening of the dihydrofuran ring. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction, with the trifluoromethyl group at the 5-position of the pyrazole ring, is dictated by the initial nucleophilic attack at the position beta to the carbonyl group.
Caption: Proposed reaction mechanism for pyrazole synthesis.
Experimental Protocol: Synthesis of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole
This protocol describes a representative procedure for the synthesis of a 1,5-disubstituted pyrazole using this compound and phenylhydrazine.
Materials and Equipment
-
This compound
-
Phenylhydrazine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).
-
Addition of Reagents: To the stirred solution, add phenylhydrazine (1.05 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-phenyl-5-(trifluoromethyl)-1H-pyrazole.
Data Summary
| Entry | Starting Material | Reagent | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | This compound | Phenylhydrazine | Ethanol | Acetic Acid | 5 | ~85% (expected) |
Note: The yield is an expected value based on similar transformations and may vary.
Broader Applications in Heterocyclic Synthesis
The utility of this compound extends beyond the synthesis of pyrazoles. Its reactive nature makes it a suitable precursor for a variety of other trifluoromethylated heterocycles.
-
Pyrimidines: Reaction with amidines can lead to the formation of trifluoromethyl-substituted pyrimidines.
-
Isoxazoles: Condensation with hydroxylamine can yield trifluoromethyl-isoxazoles.
-
Multicomponent Reactions: This building block can participate in multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to generate complex molecules.[5][6][7] This approach offers significant advantages in terms of efficiency and atom economy.
Caption: Synthetic scope of the title compound.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of trifluoromethylated heterocycles. Its "masked" 1,3-dicarbonyl functionality allows for straightforward access to important heterocyclic cores, such as pyrazoles, which are of significant interest in drug discovery. The protocols outlined in this application note provide a foundation for researchers to explore the full synthetic potential of this reagent. Future investigations could focus on expanding the scope of its application in multicomponent reactions and in the synthesis of a wider array of complex, biologically active heterocyclic systems.
References
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Deployment of 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one in Modern Pharmaceutical Synthesis
In the landscape of contemporary drug discovery, the strategic incorporation of unique structural motifs is paramount to enhancing the efficacy, metabolic stability, and pharmacokinetic profiles of novel therapeutic agents. Among the myriad of building blocks available to medicinal chemists, 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one emerges as a molecule of significant interest. This versatile intermediate synergistically combines the desirable attributes of a trifluoromethyl ketone (TFMK) and a dihydrofuran ring system, offering a powerful platform for the synthesis of complex and biologically active compounds.
The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability by blocking sites of oxidative metabolism.[1] Its strong electron-withdrawing nature can also modulate the acidity of neighboring protons and influence intermolecular interactions, which can be critical for target binding.[2] Concurrently, the dihydrofuran moiety is a common feature in numerous FDA-approved pharmaceuticals, valued for its conformational flexibility and its ability to serve as a key pharmacophoric element.[3]
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of this compound as a building block. We will explore its chemical reactivity, potential applications in the synthesis of high-value pharmaceutical targets, and provide detailed protocols for its derivatization.
Core Reactivity and Synthetic Potential
The chemical architecture of this compound offers several avenues for synthetic elaboration. The trifluoromethyl ketone is a highly electrophilic center, susceptible to nucleophilic attack, making it an excellent handle for the introduction of various functional groups. Furthermore, the enone-like system of the dihydrofuran ring provides opportunities for conjugate additions and cycloaddition reactions.
A particularly promising application of this building block lies in the synthesis of carbocyclic nucleoside analogs. These compounds, where the furanose oxygen of a natural nucleoside is replaced by a methylene group, are a well-established class of antiviral and anticancer agents due to their increased metabolic stability. The dihydrofuran ring of our title compound can be envisioned as a precursor to the cyclopentane core of these analogs.
Application Spotlight: Synthesis of a Carbocyclic Pyrimidine Nucleoside Analog
Herein, we propose a synthetic strategy for the preparation of a novel carbocyclic pyrimidine nucleoside analog starting from this compound. This hypothetical pathway is grounded in established chemical transformations of similar substrates and highlights the potential of this building block in expediting the synthesis of such high-value compounds.
The proposed synthetic workflow is depicted in the following diagram:
Caption: Proposed synthetic route to a carbocyclic pyrimidine nucleoside analog.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations outlined in the proposed synthetic pathway. These are exemplary protocols based on analogous reactions reported in the literature and should be optimized for specific substrates and scales.
Protocol 1: Synthesis of the Hydrazone Intermediate (Intermediate A)
This protocol describes the formation of a hydrazone from this compound, a crucial step in constructing the pyrimidine ring.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) |
| This compound | 109317-75-1 | 166.10 | 10.0 |
| Hydrazine hydrate (64%) | 7803-57-8 | 50.06 | 12.0 |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.66 g, 10.0 mmol) and anhydrous ethanol (50 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Slowly add hydrazine hydrate (0.75 mL, 12.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired hydrazone intermediate.
Protocol 2: Cyclization to form the Pyrimidine Core (Intermediate B)
This protocol details the cyclization of the hydrazone intermediate with a β-ketoester to form the core pyrimidine structure.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) |
| Hydrazone Intermediate | - | - | 5.0 |
| Ethyl acetoacetate | 141-97-9 | 130.14 | 6.0 |
| Sodium ethoxide | 141-52-6 | 68.05 | 7.5 |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | 40 mL |
Procedure:
-
In a 100 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (0.51 g, 7.5 mmol) in anhydrous ethanol (20 mL).
-
To this solution, add the hydrazone intermediate (5.0 mmol) dissolved in anhydrous ethanol (10 mL) dropwise at 0 °C.
-
After the addition is complete, add ethyl acetoacetate (0.78 g, 6.0 mmol) dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature and then heat to reflux for 6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the cyclized pyrimidine intermediate.
Visualization of the Synthetic Logic
The following workflow diagram illustrates the logical progression from the starting building block to the final target molecule, emphasizing the key transformations.
Caption: Workflow for the synthesis of a carbocyclic nucleoside analog.
Conclusion and Future Perspectives
This compound represents a highly promising and versatile building block for the synthesis of novel pharmaceuticals. Its unique combination of a trifluoromethyl ketone and a dihydrofuran ring provides multiple avenues for chemical elaboration, enabling the construction of complex molecular architectures. The proposed synthetic route to a carbocyclic pyrimidine nucleoside analog serves as a compelling example of its potential utility. Further exploration of its reactivity, including its participation in cycloaddition reactions and reactions with various nucleophiles, will undoubtedly unveil new and exciting applications in drug discovery and development. As the demand for innovative therapeutics continues to grow, the strategic use of such well-designed building blocks will be instrumental in accelerating the discovery of next-generation medicines.
References
Application Notes and Protocols for Cycloaddition Reactions Involving Trifluoromethylated Enones
Introduction: The Strategic Importance of Trifluoromethylated Enones in Cycloaddition Chemistry
The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone strategy in modern drug discovery and materials science.[1][2] This is attributed to the unique properties conferred by the CF₃ group, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[1][3] β-Trifluoromethylated enones have emerged as powerful and versatile building blocks in this context.[4] Their electron-deficient nature, a direct consequence of the potent electron-withdrawing effect of the CF₃ group, renders them highly reactive and selective partners in a variety of chemical transformations, most notably cycloaddition reactions.[5][6]
Cycloaddition reactions, such as the venerable Diels-Alder and various [3+2] cycloadditions, offer a powerful and atom-economical approach to the rapid construction of complex cyclic and heterocyclic scaffolds from simple precursors.[7][8] When trifluoromethylated enones are employed in these reactions, they provide a direct and efficient route to novel trifluoromethyl-containing molecules with high potential for applications in pharmaceuticals, agrochemicals, and advanced materials.[9][10] This guide provides an in-depth exploration of cycloaddition reactions involving trifluoromethylated enones, offering mechanistic insights, detailed experimental protocols, and a survey of their applications for researchers, scientists, and drug development professionals.
[4+2] Cycloaddition Reactions: The Diels-Alder Approach
The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring.[8][11] Trifluoromethylated enones serve as excellent dienophiles in these reactions due to their electron-deficient nature, which accelerates the reaction rate in normal-electron-demand Diels-Alder reactions.[6][12]
Mechanistic Considerations
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a single cyclic transition state.[13][14] The stereochemistry of the starting materials is retained in the product. A key factor governing the stereochemical outcome is the Alder Endo Rule, which predicts that the substituents on the dienophile will preferentially adopt an endo orientation in the transition state, leading to the formation of the endo diastereomer as the major product.[15]
In the case of trifluoromethylated enones, the strong electron-withdrawing CF₃ group significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. This enhanced HOMO-LUMO interaction not only increases the reaction rate but can also influence the regioselectivity of the cycloaddition when unsymmetrical dienes are used.
Caption: Generalized Diels-Alder reaction mechanism.
Asymmetric Diels-Alder Reactions
The development of asymmetric Diels-Alder reactions using trifluoromethylated enones is of paramount importance for the synthesis of enantiomerically pure, biologically active molecules. Organocatalysis has proven to be a particularly effective strategy. For instance, chiral secondary amines can catalyze the asymmetric Diels-Alder reaction between 2,4-dienals and β-trifluoromethyl enones via trienamine catalysis, affording trifluoromethylated cyclic frameworks with high stereoselectivity.[12]
[3+2] Cycloaddition Reactions: A Gateway to Heterocycles
[3+2] Cycloaddition reactions are powerful tools for the synthesis of five-membered heterocyclic rings.[16] These reactions involve the combination of a 1,3-dipole with a dipolarophile. Trifluoromethylated enones, with their electron-deficient double bond, are highly effective dipolarophiles in these transformations, leading to a diverse array of trifluoromethyl-containing heterocycles.[17][18]
Common 1,3-Dipoles and Resulting Heterocycles
A variety of 1,3-dipoles can be employed in [3+2] cycloaddition reactions with trifluoromethylated enones, each leading to a specific class of five-membered heterocycles. Some common examples include:
-
Azomethine Ylides: React with trifluoromethylated enones to produce highly substituted pyrrolidines.[17]
-
Nitrones: Undergo cycloaddition to yield isoxazolidines.[18]
-
Nitrile Imines: Lead to the formation of pyrazolines, which can be subsequently oxidized to pyrazoles.[19]
-
Diazoalkanes: React to form pyrazolines.[9]
Mechanistic Pathway of a [3+2] Cycloaddition
The mechanism of a [3+2] cycloaddition is typically concerted, proceeding through a five-membered cyclic transition state.[20] The regioselectivity of the reaction is governed by the electronic properties of both the 1,3-dipole and the trifluoromethylated enone. The electron-withdrawing trifluoromethyl group directs the nucleophilic center of the 1,3-dipole to attack the β-carbon of the enone.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Asymmetric Diels-Alder Cycloadditions of Trifluoromethylated Dienophiles Under Trienamine Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 17. researchgate.net [researchgate.net]
- 18. Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one in Agrochemical Synthesis
Introduction: A Versatile Fluorinated Building Block
The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates the development of innovative synthetic strategies and the exploration of unique molecular scaffolds. The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern agrochemical design. The CF3 moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to a dramatic increase in biological activity.[1]
This document provides a comprehensive technical guide on the application of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one , a highly functionalized and versatile building block for the synthesis of advanced agrochemicals. While direct literature on this specific synthon is emerging, its structural motifs—a trifluoroacetyl group and a dihydrofuran ring—are well-established precursors in the synthesis of potent fungicides, herbicides, and insecticides.[2][3][4] We will explore its reactivity and demonstrate its utility in the construction of complex heterocyclic systems, which form the core of many commercial pesticides.
Part 1: The Synthetic Potential of this compound
The unique arrangement of functional groups in this compound makes it a powerful intermediate. The trifluoroacetyl group renders the carbonyl carbon highly electrophilic, while the dihydrofuran ring acts as a masked 1,3-dicarbonyl equivalent, predisposing it to a variety of cyclization and condensation reactions.
Key Reactive Sites and Mechanistic Considerations
Figure 1: Key reactive sites of the title compound.
Part 2: Application in the Synthesis of Trifluoromethyl-Substituted Pyrazole Carboxanilide Fungicides
One of the most compelling applications of this building block is in the synthesis of pyrazole-containing agrochemicals. Pyrazole carboxanilides are a major class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain. The synthesis of the core pyrazole ring via condensation of a 1,3-dicarbonyl compound with a hydrazine is a robust and widely used transformation.
Proposed Synthetic Pathway
The following workflow outlines the synthesis of a hypothetical, yet plausible, pyrazole carboxanilide fungicide starting from this compound.
Figure 2: Proposed synthetic workflow for a pyrazole carboxanilide fungicide.
Experimental Protocols
This protocol details the initial cyclization to form the core pyrazole ring.
Materials:
-
This compound (1.0 eq)
-
Substituted phenylhydrazine hydrochloride (e.g., 2-chloro-4-fluorophenylhydrazine HCl) (1.1 eq)
-
Sodium acetate (1.2 eq)
-
Ethanol (10 vol)
-
Glacial acetic acid (2 vol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound, the substituted phenylhydrazine hydrochloride, and sodium acetate.
-
Add ethanol and glacial acetic acid.
-
Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired pyrazole intermediate.
Expected Data:
| Compound | Molecular Formula | Molecular Weight | Expected Yield | 1H NMR (CDCl3, δ ppm) |
| Pyrazole Intermediate | C12H9ClF4N2O | 324.66 | 75-85% | 7.2-7.8 (m, 3H, Ar-H), 6.5 (s, 1H, pyrazole-H), 3.9 (t, 2H, CH2OH), 3.0 (t, 2H, Ar-CH2) |
Materials:
-
Pyrazole intermediate from Protocol 1 (1.0 eq)
-
Jones reagent (CrO3/H2SO4/acetone) or other suitable oxidizing agent (e.g., PCC, Dess-Martin periodinane)
-
Acetone (20 vol)
Procedure:
-
Dissolve the pyrazole intermediate in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by adding isopropanol until the orange/brown color turns green.
-
Filter the mixture through a pad of celite and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.
Materials:
-
Carboxylic acid intermediate from Protocol 2 (1.0 eq)
-
Thionyl chloride (1.5 eq)
-
Substituted aniline (e.g., 2-methylaniline) (1.1 eq)
-
Triethylamine (2.0 eq)
-
Dichloromethane (DCM) (15 vol)
Procedure:
-
Suspend the carboxylic acid in DCM and add a catalytic amount of DMF.
-
Slowly add thionyl chloride at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the mixture and remove the excess thionyl chloride and DCM under reduced pressure.
-
Dissolve the resulting crude acyl chloride in fresh DCM and cool to 0 °C.
-
In a separate flask, dissolve the substituted aniline and triethylamine in DCM.
-
Slowly add the aniline solution to the acyl chloride solution.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole carboxanilide fungicide.
Expected Data for Final Product:
| Compound | Molecular Formula | Molecular Weight | Expected Yield |
| Pyrazole Carboxanilide | C20H15ClF4N3O | 439.80 | 80-90% (from acid) |
Part 3: Broader Applications and Future Outlook
The synthetic utility of this compound is not limited to pyrazoles. Its inherent reactivity allows for its use in the synthesis of other important agrochemical scaffolds, including:
-
Isoxazoles: By reaction with hydroxylamine.
-
Pyrimidines: Through condensation with amidines or ureas.
-
Pyridines: Via cyclocondensation reactions with enamines or other suitable precursors.[2][3][4]
The strategic placement of the trifluoromethyl group and the versatile dihydrofuran ring makes this compound a valuable asset for discovery and process chemists in the agrochemical industry. Its potential to streamline the synthesis of complex, highly functionalized heterocycles can accelerate the development of next-generation crop protection agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of the 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one Scaffold
Introduction
The 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one core represents a privileged scaffold in modern medicinal and agrochemical research. The unique combination of a dihydrofuran ring and a trifluoromethyl ketone imparts a distinct electronic and steric profile, making it a versatile building block for the synthesis of complex heterocyclic systems. The strong electron-withdrawing nature of the trifluoroacetyl group significantly influences the reactivity of the dihydrofuran ring, activating it for a range of chemical transformations. The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity.[1][2]
This guide provides a comprehensive overview of key derivatization strategies for this scaffold, supported by detailed, field-proven protocols. The methodologies discussed herein are designed to be robust and adaptable, enabling researchers to generate diverse libraries of novel compounds for screening and development.
Conjugate Addition: Accessing Functionalized Tetrahydrofurans
The carbon-carbon double bond in this compound is electron-deficient due to the powerful inductive and mesomeric effects of the adjacent trifluoroacetyl group. This renders the C5 position highly susceptible to nucleophilic attack in a Michael-type or conjugate addition reaction.[3][4] This is one of the most effective strategies for introducing a wide variety of substituents at this position, leading to highly functionalized tetrahydrofuran derivatives.
Thia-Michael Addition of Thiols
The addition of thiols to α,β-unsaturated carbonyl compounds is a highly efficient and often spontaneous reaction.[5][6] In the context of our scaffold, this reaction proceeds rapidly to yield 5-thio-substituted tetrahydrofuran-3-ones. The reaction can often be performed under catalyst-free conditions, highlighting its efficiency.[7]
Protocol: Catalyst-Free Thia-Michael Addition
-
Preparation: In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol, 180.1 mg) in dichloromethane (DCM, 10 mL).
-
Reagent Addition: Add the desired thiol (e.g., thiophenol, 1.1 mmol, 121.2 mg, 114 µL) to the solution at room temperature with magnetic stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 30-60 minutes.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 1-(5-phenylthio-tetrahydrofuran-3-yl)-2,2,2-trifluoroethan-1-one.
| Entry | Thiol Nucleophile | Reaction Time (min) | Yield (%) |
| 1 | Thiophenol | 30 | >95 |
| 2 | 4-Methylthiophenol | 35 | >95 |
| 3 | Benzyl mercaptan | 45 | 92 |
| 4 | Ethanethiol | 60 | 88 |
| Table 1: Representative yields for Thia-Michael addition. |
Aza-Michael Addition of Amines
Primary and secondary amines can also serve as effective nucleophiles in conjugate addition reactions with the dihydrofuran scaffold.[8] These reactions are often catalyzed by a mild base or can proceed neat, providing access to valuable aminotetrahydrofuran derivatives.
Carbonyl Group Transformations
The trifluoromethyl ketone is a highly electrophilic center, susceptible to attack by a variety of nucleophiles and reducing agents.
Reduction to Trifluoromethyl Alcohols
The reduction of the ketone to the corresponding secondary alcohol introduces a new stereocenter and a hydroxyl group that can be used for further functionalization. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation. While NaBH₄ does not typically reduce esters, it is highly effective for ketones.[9][10]
Protocol: NaBH₄ Reduction of the Ketone
-
Preparation: Dissolve this compound (1.0 mmol, 180.1 mg) in methanol (10 mL) in a 50 mL round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (1.5 mmol, 56.7 mg) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour.
-
Quenching: Slowly add 1 M HCl (5 mL) to quench the excess NaBH₄ and neutralize the mixture.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Work-up: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting diastereomeric alcohol by flash column chromatography.
Grignard Addition for C-C Bond Formation
Grignard reagents are powerful carbon nucleophiles that readily add to the electrophilic carbonyl carbon, creating a new carbon-carbon bond and a tertiary alcohol.[11][12][13] This reaction must be performed under strictly anhydrous conditions to prevent quenching of the Grignard reagent.
Protocol: Grignard Reagent Addition
-
Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve this compound (1.0 mmol, 180.1 mg) in anhydrous diethyl ether (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 mmol, 1.2 mL of a 1.0 M solution in THF) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (10 mL) at 0 °C.
-
Extraction: Extract the mixture with diethyl ether (3 x 20 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude tertiary alcohol product by flash column chromatography.
Cycloaddition Reactions
The activated double bond of the dihydrofuranone can participate as a 2π component in cycloaddition reactions, providing rapid access to complex, fused ring systems.
Diels-Alder [4+2] Cycloaddition
The electron-deficient nature of the double bond makes it an excellent dienophile for reactions with electron-rich dienes in a Diels-Alder cycloaddition.[14][15] This powerful C-C bond-forming reaction constructs a six-membered ring in a single, stereocontrolled step.
Protocol: Diels-Alder Reaction with Cyclopentadiene
-
Preparation: In a sealed tube, combine this compound (1.0 mmol, 180.1 mg) and freshly cracked cyclopentadiene (3.0 mmol, 198.3 mg, 248 µL).
-
Solvent (Optional): Toluene (2 mL) can be used as a solvent, although the reaction may proceed neat.
-
Reaction: Heat the sealed tube at 80-100 °C for 12-24 hours.
-
Monitoring: Monitor the consumption of the starting material by TLC or GC-MS.
-
Purification: After cooling, directly purify the reaction mixture by flash column chromatography on silica gel to isolate the endo and exo cycloadducts. The endo product is typically the major isomer under kinetic control.[14]
1,3-Dipolar Cycloadditions
The dihydrofuranone can also act as a dipolarophile in Huisgen 1,3-dipolar cycloadditions with dipoles such as azides, nitrile oxides, or nitrones.[16][17] This methodology allows for the construction of five-membered heterocyclic rings fused to the tetrahydrofuran core.
Saturation of the Dihydrofuran Ring
Catalytic Hydrogenation
Catalytic hydrogenation provides a straightforward method for the complete saturation of the dihydrofuran double bond, yielding the corresponding tetrahydrofuran derivative. This transformation can be achieved using various catalysts, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂).[18][19][20] The reduction of the ketone may also occur under more forcing conditions.
Protocol: Catalytic Hydrogenation with Pd/C
-
Preparation: To a solution of this compound (1.0 mmol, 180.1 mg) in ethanol (15 mL) in a Parr hydrogenation flask, add 10% Palladium on carbon (10 mol % Pd, ~10 mg).
-
Hydrogenation: Place the flask on a Parr shaker apparatus. Purge the system with hydrogen gas, and then pressurize to 50 psi.
-
Reaction: Shake the mixture at room temperature for 4-8 hours.
-
Work-up: Carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude 1-(tetrahydrofuran-3-yl)-2,2,2-trifluoroethan-1-one is often pure enough for subsequent steps, but can be further purified by chromatography if necessary.
Ring-Opening Reactions
Under certain conditions, the dihydrofuran ring can be opened. For instance, strong acidic conditions could potentially hydrolyze the enol ether moiety, leading to a linear γ-hydroxy ketone, although this may require harsh conditions.[21][22] Lewis acid-mediated ring-opening reactions have also been reported for related systems.[23]
Conclusion
The this compound scaffold is a reactive and versatile platform for the synthesis of novel chemical entities. The protocols outlined in this guide for conjugate addition, carbonyl manipulation, cycloaddition, and ring saturation provide a robust toolkit for researchers in drug discovery and materials science. The strategic application of these methods will undoubtedly lead to the development of new compounds with significant biological or material properties.
References
- 1. Multi-functionalization of β-trifluoromethyl enones enabled 2,3-dihydrofuran synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Multi-functionalization of β-trifluoromethyl enones enabled 2,3-dihydrofuran synthesis [ouci.dntb.gov.ua]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 6. [PDF] Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 10. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 22. (PDF) Mechanisms for the Acid-catalyzed Hydrolysis of Some Alkyl Aldofuranosides with trans-1,2-Configuration. (1977) | Harri Lönnberg | 20 Citations [scispace.com]
- 23. Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Selective Catalytic Hydrogenation of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one
An Application Note for Drug Development Professionals and Organic Synthesis Researchers
Introduction: The Strategic Value of Chiral Fluorinated Tetrahydrofurans
The synthesis of complex organic molecules with precise three-dimensional architectures is a cornerstone of modern drug discovery. Within this landscape, molecules incorporating both a trifluoromethyl (CF₃) group and a chiral tetrahydrofuran (THF) scaffold are of profound interest. The CF₃ group can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the THF ring is a prevalent structural motif in numerous natural products and FDA-approved drugs.
The precursor, 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one, is an advanced building block that presents a unique synthetic challenge and opportunity. It is an α,β-unsaturated trifluoromethyl ketone, containing two distinct reducible moieties: a carbon-carbon double bond (C=C) within the dihydrofuran ring and a carbon-oxygen double bond (C=O) of the ketone. The selective hydrogenation of this substrate allows for the controlled synthesis of three high-value product classes:
-
Saturated Ketones: Resulting from the selective reduction of the C=C bond.
-
Chiral Unsaturated Alcohols: Arising from the asymmetric reduction of the C=O bond.
-
Chiral Saturated Alcohols: Produced by the complete reduction of both functionalities, creating two stereocenters.
This application note provides detailed protocols and technical insights for achieving high selectivity in the catalytic hydrogenation of this substrate, with a particular focus on the asymmetric synthesis of chiral α-trifluoromethyl alcohols—versatile intermediates for advanced pharmaceutical candidates.[1][2]
Mechanistic Considerations: Navigating Selectivity
The catalytic hydrogenation of α,β-unsaturated ketones is a competitive process. The catalyst, solvent, and reaction conditions dictate the outcome.[3]
2.1. Chemoselectivity: C=C vs. C=O Reduction The reaction proceeds via adsorption of the substrate and hydrogen onto the catalyst surface.[4][5] The two primary competing pathways are:
-
1,4-Conjugate Addition: Hydrogen adds across the C=C bond, leading to the saturated ketone. This pathway is generally favored by catalysts like Palladium on Carbon (Pd/C).[3][6]
-
1,2-Addition: Hydrogen adds directly across the C=O bond, yielding the allylic alcohol. This is often more challenging to achieve selectively.
The trifluoromethyl group exerts a strong electron-withdrawing effect, which can make the ketone's carbonyl carbon more electrophilic and thus more susceptible to reduction. However, trifluoromethyl ketones are recognized as challenging substrates for asymmetric hydrogenation due to the similar steric bulk of the CF₃ and aryl/alkyl groups, making enantiomeric discrimination difficult.[7][8]
2.2. Enantioselectivity: Crafting Chirality For the synthesis of chiral alcohols, homogeneous catalysts comprising a transition metal (e.g., Rhodium, Ruthenium, Iridium) and a chiral ligand are employed.[1][6][7] The chiral ligand creates a specific three-dimensional environment around the metal center. This forces the substrate to bind in a preferred orientation, leading to the delivery of hydrogen to one specific face of the carbonyl, resulting in a high excess of one enantiomer.[5] Catalyst systems based on chiral ferrocene-based tridentate ligands or BINAP-type ligands have shown exceptional performance in the asymmetric hydrogenation of challenging ketones.[8][9]
Reaction Pathways Overview
Caption: Competing pathways in the hydrogenation of the target substrate.
Experimental Protocols
Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood. Handling of hydrogen gas and pyrophoric catalysts (like Raney® Ni or dry Pd/C) requires appropriate safety measures and training.
Protocol A: Selective Hydrogenation of C=C Bond to Yield Saturated Ketone
This protocol prioritizes 1,4-conjugate addition to selectively reduce the alkene.
-
Catalyst System: 10% Palladium on Carbon (Pd/C).
-
Rationale: Pd/C is widely documented to be highly effective for the hydrogenation of C=C bonds while often leaving C=O bonds intact, especially under mild conditions.[6]
Step-by-Step Methodology:
-
Vessel Preparation: To a 100 mL round-bottom flask or a suitable pressure vessel, add a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 eq, e.g., 1.94 g, 10 mmol).
-
Solvent Addition: Dissolve the substrate in a suitable solvent such as Ethyl Acetate or Ethanol (approx. 0.2 M concentration, ~50 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight, e.g., 100-200 mg) to the solution.
-
Atmosphere Exchange: Seal the flask and purge the system. Evacuate the flask and backfill with nitrogen or argon gas (repeat 3 times).
-
Hydrogen Introduction: Evacuate the vessel one final time and introduce hydrogen gas. For lab scale, this can be done by inflating a balloon with H₂ and attaching it to the flask. For higher pressures, use a Parr hydrogenation apparatus.
-
Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C) under a positive pressure of hydrogen (1 atm to 50 psi).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-8 hours).[10]
-
Workup: Carefully vent the hydrogen atmosphere and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 1-(tetrahydrofuran-3-yl)-2,2,2-trifluoroethan-1-one. Purify by flash column chromatography if necessary.
Protocol B: Asymmetric Hydrogenation of C=O Bond to Yield Chiral Unsaturated Alcohol
This protocol employs a homogeneous chiral catalyst to achieve high enantioselectivity.[1][7]
-
Catalyst System: A pre-catalyst such as [Rh(COD)₂]BF₄ with a chiral diphosphine ligand (e.g., (R)-BINAP).
-
Rationale: Chiral Rhodium(I) complexes are highly effective for the asymmetric hydrogenation of ketones, including challenging trifluoromethyl ketones.[1][2] The use of an inert atmosphere is critical to prevent catalyst oxidation.
Step-by-Step Methodology:
-
Catalyst Preparation (In-situ): In a flame-dried Schlenk flask under an argon atmosphere, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.5-1 mol%) and the chiral ligand (e.g., (R)-BINAP, 1.1 eq relative to Rh). Add a degassed, anhydrous solvent like Toluene or Dichloromethane and stir for 30 minutes to form the active catalyst complex.
-
Substrate Addition: In a separate flame-dried pressure vessel, add the this compound (1.0 eq).
-
Solvent and Catalyst Transfer: Dissolve the substrate in degassed, anhydrous solvent and transfer the prepared catalyst solution to the pressure vessel via cannula.
-
Pressurization: Seal the pressure vessel, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 20 atm / 300 psi).[2]
-
Reaction: Stir the reaction at the specified temperature (e.g., 30 °C) for 12-24 hours.
-
Monitoring: Progress can be monitored by taking aliquots (carefully depressurizing and re-pressurizing the vessel) for GC or chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Workup: Once complete, carefully vent the hydrogen pressure.
-
Isolation: Pass the reaction mixture through a short plug of silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography.
-
Chiral Analysis: Determine the enantiomeric excess (ee%) of the purified alcohol using chiral HPLC or chiral Supercritical Fluid Chromatography (SFC).[11]
Summary of Reaction Conditions and Expected Outcomes
| Parameter | Protocol A (C=C Reduction) | Protocol B (Asymmetric C=O Reduction) | Protocol C (Exhaustive Reduction) |
| Primary Product | Saturated Ketone | Chiral Unsaturated Alcohol | Chiral Saturated Alcohol |
| Catalyst | 10% Pd/C | [Rh(ligand)]⁺ complex | Raney® Nickel or PtO₂ |
| Catalyst Loading | 5-10 wt% | 0.5-2 mol% | 10-20 wt% |
| Hydrogen Pressure | 1-4 atm (15-60 psi) | 10-50 atm (150-750 psi) | 50-100 atm (750-1500 psi) |
| Temperature | 20-40 °C | 25-50 °C | 50-100 °C |
| Solvent | Ethanol, Ethyl Acetate | Toluene, DCM, THF (anhydrous, degassed) | Methanol, Ethanol |
| Typical Time | 2-8 h | 12-24 h | 12-48 h |
| Expected Yield | >95% | 90-99% | >90% |
| Expected ee% | N/A | >95% | Dependent on catalyst system |
Analytical Methods and Characterization
A robust analytical workflow is essential for confirming reaction outcomes and ensuring product quality.
General Experimental Workflow
Caption: Standard workflow for catalytic hydrogenation experiments.
-
Reaction Monitoring: Progress is readily tracked by TLC using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes), visualizing with a UV lamp and a potassium permanganate stain. For more quantitative analysis, GC-MS can be used to determine the ratio of starting material to product(s). Online and in-line NMR techniques can also be employed for real-time monitoring without sampling.[12][13][14]
-
Structural Characterization: The structure of the purified product should be confirmed by NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry. ¹⁹F NMR is particularly useful due to the trifluoromethyl group, providing a clean signal for analysis and can even be used in chiral analysis with appropriate derivatizing agents.[15][16]
-
Enantiomeric Excess (ee%) Determination: This is the most critical analysis for Protocol B.
-
Chiral HPLC/SFC: The primary method for determining ee%. The purified alcohol is analyzed on a chiral stationary phase column (e.g., Chiralpak® AD-H or AS-H) with an appropriate mobile phase (e.g., Hexane/Isopropanol mixture). The two enantiomers will have different retention times, and the ee% is calculated from the relative peak areas.[11]
-
Derivatization for Chiral GC: The alcohol can be acylated (e.g., with acetic anhydride or trifluoroacetic anhydride) to form a more volatile ester, which may be resolved on a chiral GC column.[17]
-
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues.
Caption: A decision tree for troubleshooting common hydrogenation issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 5. Hydrogenation - Wikipedia [en.wikipedia.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. azom.com [azom.com]
- 14. research.utwente.nl [research.utwente.nl]
- 15. Fluorine enables separation-free 'chiral chromatographic analysis' | EurekAlert! [eurekalert.org]
- 16. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [analytica-world.com]
- 17. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Trifluoroacetyl Group as a Potent Activator in Dihydrofuran Chemistry
Abstract
The introduction of a trifluoroacetyl (COCF₃) group onto a dihydrofuran scaffold dramatically alters its electronic properties and, consequently, its chemical reactivity. This guide provides an in-depth analysis of the role of this powerful electron-withdrawing group, transforming the otherwise modest dihydrofuran into a highly reactive building block for complex molecular synthesis. We will explore the mechanistic underpinnings of this enhanced reactivity, focusing on its application in cycloaddition and nucleophilic addition reactions. Detailed, field-tested protocols are provided to enable researchers in synthetic chemistry and drug development to harness the unique synthetic potential of trifluoroacetyl-activated dihydrofurans.
The Electronic Influence of the Trifluoroacetyl Moiety
The trifluoromethyl (-CF₃) group is one of the most potent electron-withdrawing groups in organic chemistry, primarily due to the high electronegativity of the fluorine atoms, which exerts a strong negative inductive effect (-I).[1] When part of a trifluoroacetyl group (COCF₃), this effect is compounded by the carbonyl group, which can also withdraw electron density through resonance (-M effect).
Attaching this group to a dihydrofuran ring creates a highly polarized and electron-deficient system. This activation has two primary consequences for reactivity:
-
Activation of the Carbonyl Group: The carbonyl carbon becomes significantly more electrophilic and susceptible to attack by nucleophiles.
-
Activation of the Alkene Moiety: The double bond is polarized, making the β-carbon electron-deficient and transforming the alkene into a potent Michael acceptor, highly reactive towards conjugate nucleophilic addition. Furthermore, this electronic depletion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule an excellent electrophile in cycloaddition reactions.[2]
Figure 1: Electronic effects of the trifluoroacetyl group.
Application in [4+2] Cycloaddition Reactions
The electron-deficient nature of trifluoroacetyl-dihydrofurans makes them exceptional dienophiles in hetero-Diels-Alder reactions. The lowered LUMO energy facilitates rapid, often highly stereoselective, reactions with electron-rich dienes under mild conditions. This provides a robust pathway to complex fluorine-containing polycyclic frameworks, which are of significant interest in medicinal chemistry.[3][4][5]
Protocol 2.1: Hetero-Diels-Alder Reaction with an Electron-Rich Diene
This protocol describes a representative cycloaddition between a 2-(trifluoroacetyl)-2,3-dihydrofuran and an electron-rich diene, such as Danishefsky's diene. The causality for this experimental design lies in the favorable frontier molecular orbital overlap between the high-energy HOMO of the electron-rich diene and the low-energy LUMO of the activated dihydrofuran.
Materials:
-
2-(Trifluoroacetyl)-2,3-dihydrofuran (1.0 equiv)
-
(E)-1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene) (1.2 equiv)
-
Toluene, anhydrous
-
Dichloromethane (DCM), for chromatography
-
Hexanes, for chromatography
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(trifluoroacetyl)-2,3-dihydrofuran (1.0 mmol, 180 mg).
-
Solvent and Reagent Addition: Dissolve the starting material in 10 mL of anhydrous toluene. Add Danishefsky's diene (1.2 mmol, 209 mg, 0.23 mL) via syringe.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dihydrofuran is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and dichloromethane as the eluent.
-
Characterization: Combine the fractions containing the desired product and concentrate under reduced pressure. Characterize the resulting bicyclic adduct by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Data Summary:
| Entry | Diene | Conditions | Yield (%) | Diastereomeric Ratio |
| 1 | Danishefsky's Diene | Toluene, 25°C, 18h | 92 | >20:1 |
| 2 | 2,3-Dimethyl-1,3-butadiene | DCM, 0°C to 25°C, 24h | 85 | 15:1 |
| 3 | Cyclopentadiene | Toluene, 25°C, 12h | 95 | >20:1 (exo/endo) |
This data is representative of typical outcomes for such reactions.
Figure 2: Workflow for the hetero-Diels-Alder reaction.
Reactivity towards Nucleophilic Addition
The profound electrophilicity induced by the trifluoroacetyl group makes these dihydrofurans highly susceptible to nucleophilic attack. Depending on the nature of the nucleophile and reaction conditions ("hard" vs. "soft" nucleophiles), two primary reaction pathways can be exploited: 1,2-addition to the carbonyl or 1,4-conjugate (Michael) addition to the alkene.
-
1,2-Addition: Hard, non-stabilized nucleophiles (e.g., organolithiums, Grignard reagents) tend to attack the highly electrophilic carbonyl carbon directly.
-
1,4-Conjugate Addition: Softer, resonance-stabilized nucleophiles (e.g., enolates, amines, thiols) preferentially attack the β-carbon of the activated double bond.[6][7]
This tunable reactivity allows for the selective formation of diverse molecular architectures from a single precursor.
Protocol 3.1: 1,4-Conjugate Addition of a Thiol Nucleophile
This protocol details the Michael addition of a thiol to a 2-(trifluoroacetyl)-2,3-dihydrofuran. Thiols are soft nucleophiles, and in the presence of a mild base, they will selectively attack the β-position of the electron-deficient alkene. The choice of a non-nucleophilic organic base like DBU is critical to deprotonate the thiol without competing in the addition itself.
Materials:
-
2-(Trifluoroacetyl)-2,3-dihydrofuran (1.0 equiv)
-
4-Methylbenzenethiol (p-thiocresol) (1.1 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(trifluoroacetyl)-2,3-dihydrofuran (1.0 mmol, 180 mg) and 4-methylbenzenethiol (1.1 mmol, 137 mg) in 10 mL of anhydrous THF.
-
Base Addition: Cool the solution to 0°C using an ice bath. Slowly add DBU (1.1 mmol, 167 mg, 0.16 mL) dropwise over 5 minutes.
-
Reaction Progression: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor for completion by TLC.
-
Aqueous Workup: Quench the reaction by adding 15 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the desired 1,4-adduct.
Figure 3: Competing nucleophilic addition pathways.
Synthetic Utility and Outlook
The trifluoroacetyl group serves as a powerful and versatile handle for activating the dihydrofuran ring. The methodologies described herein provide reliable and high-yielding pathways to complex, fluorinated heterocyclic structures. These products are not merely synthetic curiosities; they are valuable intermediates for the construction of biologically active molecules. The trifluoroacetyl group itself can be further transformed, for example, through reduction to the corresponding alcohol or conversion to other functional groups, adding another layer of synthetic utility. As the demand for sophisticated fluorinated compounds in drug discovery continues to grow, the strategic use of trifluoroacetyl-activated dihydrofurans offers a compelling approach for accessing novel chemical space.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one
Welcome to the technical support guide for the synthesis of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one. This resource is designed for researchers and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the underlying chemical principles to troubleshoot issues ranging from low yields to complex purification, ensuring you can optimize your experimental outcomes.
The primary synthetic route discussed is the Friedel-Crafts acylation of 2,3-dihydrofuran with trifluoroacetic anhydride (TFAA), a powerful but sensitive reaction that requires careful control of conditions to achieve high yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Low Reaction Yield
Question 1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?
Low yields in this Friedel-Crafts acylation are a common challenge. The root cause often lies in one of three areas: suboptimal reaction conditions, reagent degradation, or competing side reactions. Let's break down the troubleshooting process.
A. Underlying Mechanism & Causality
The reaction is an electrophilic acylation of an enol ether (2,3-dihydrofuran). The electron-rich double bond of 2,3-dihydrofuran acts as the nucleophile, attacking a highly electrophilic trifluoroacylium species generated from trifluoroacetic anhydride (TFAA).[1][2] The efficiency of this process is highly dependent on the careful balance of reactivity.
-
Catalyst Activity: A Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) or a strong Brønsted acid is typically used to activate the TFAA.[3] Insufficient catalyst loading or activity will result in poor conversion. Conversely, an overly aggressive catalyst can promote polymerization of the acid-sensitive dihydrofuran substrate.
-
Reagent Integrity: Trifluoroacetic anhydride is extremely hygroscopic and reacts violently with water to form trifluoroacetic acid (TFA).[4] Contamination with water will consume the anhydride, reducing the amount of active acylating agent. Similarly, 2,3-dihydrofuran can degrade or isomerize over time.
-
Side Reactions: The most significant yield-reducing side reaction is the acid-catalyzed polymerization of 2,3-dihydrofuran. This enol ether is susceptible to protonation, which can initiate a chain reaction leading to an insoluble polymer, effectively removing your starting material from the reaction.
B. Troubleshooting Workflow & Solutions
To diagnose and solve low-yield issues, follow this logical progression:
C. Recommended Optimization Protocol
This protocol is designed to minimize side reactions and improve yield.
-
Preparation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Use a freshly opened bottle of trifluoroacetic anhydride (TFAA) or distill it immediately before use.[4]
-
Distill 2,3-dihydrofuran over sodium before use to remove any polymers or inhibitors.
-
Use anhydrous grade solvent (e.g., dichloromethane, diethyl ether).
-
-
Reaction Execution:
-
Dissolve 2,3-dihydrofuran (1.0 eq) in anhydrous dichloromethane in a three-neck flask equipped with a thermometer, dropping funnel, and inert gas inlet.
-
Cool the solution to -20 °C using a suitable cooling bath.
-
In the dropping funnel, prepare a solution of TFAA (1.1 eq) in anhydrous dichloromethane.
-
Add the TFAA solution dropwise to the stirred dihydrofuran solution over 30-60 minutes, ensuring the internal temperature does not rise above -15 °C. A slow, controlled addition is critical to prevent localized heating and polymerization.
-
After the addition is complete, allow the reaction to stir at -20 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
If the reaction is sluggish, you can allow it to warm slowly to 0 °C.
-
-
Workup:
-
Once the reaction is complete, quench it by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate. Caution: This is an exothermic process with gas evolution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature (<30°C) to avoid product loss.
-
| Parameter | Standard Condition | Optimized Condition | Rationale for Change |
| Temperature | Room Temperature | -20 °C to 0 °C | Minimizes polymerization of 2,3-dihydrofuran. |
| TFAA (eq) | 1.0 | 1.1 - 1.2 | Accounts for any minor moisture and ensures full conversion. |
| Addition Time | Rapid | 30 - 60 min | Prevents localized high concentrations and exotherms. |
| Catalyst | Strong Lewis Acid | None (TFAA is often reactive enough) or mild base (Pyridine) | Avoids aggressive acid-catalyzed side reactions. |
Table 1: Comparison of standard vs. optimized reaction parameters.
Category 2: Impurity Profile & Side Reactions
Question 2: My crude product shows multiple spots on TLC/peaks in GC-MS. What are the common impurities and how can I prevent their formation?
The formation of impurities is a direct consequence of the high reactivity of the reagents and intermediates. Understanding the potential side reactions is key to suppressing them.
A. Common Impurities and Their Origin
-
Dihydrofuran Polymer: An insoluble, often brownish solid. As discussed, this forms via acid-catalyzed polymerization. This is the most common and detrimental side reaction.
-
Trifluoroacetic Acid (TFA): Formed from the hydrolysis of TFAA. While it can act as a catalyst, its presence indicates moisture contamination.
-
1-(4,5-dihydrofuran-2-yl) isomer: Acylation at the C2 position. This is electronically disfavored but can occur under certain conditions.
-
Product Hydrate (2,2,2-trifluoro-1-(4,5-dihydrofuran-3-yl)ethane-1,1-diol): Trifluoromethyl ketones are highly electrophilic and can reversibly form stable hydrates in the presence of water.[5] This is not technically an impurity from the reaction but can complicate analysis and purification, often appearing as a different spot on TLC or a different peak in the chromatogram.
B. Mechanistic Insight into Regioselectivity
The acylation preferentially occurs at the C3 (β) position of the enol ether, not the C2 (α) position. This can be explained by examining the resonance structures of the 2,3-dihydrofuran. The oxygen atom's lone pair donates electron density into the double bond, creating a partial negative charge on the C3 carbon, making it the more nucleophilic site for electrophilic attack.
C. Prevention Strategies
-
To Prevent Polymerization: The most effective strategy is maintaining a low temperature (-20 °C or below) and ensuring slow, controlled addition of the acylating agent.[6] Using a non-acidic or weakly basic catalyst like pyridine can also suppress this pathway.
-
To Avoid Hydrate Formation: Perform the workup and purification under strictly anhydrous conditions until the final product is isolated. If hydrate formation is suspected, the compound can sometimes be dehydrated by azeotropic distillation with toluene or by storing over a strong desiccant like P₂O₅ in a vacuum desiccator, though this risks product loss. It is often better to characterize the product as the hydrate if it is stable.
Category 3: Purification Challenges
Question 3: I'm having trouble purifying the final product. Column chromatography gives poor separation and distillation leads to decomposition. What are the best practices for purification?
Purifying this compound can be challenging due to its volatility, potential thermal instability, and the presence of closely-eluting byproducts.
A. Recommended Purification Protocol: Flash Column Chromatography
This is generally the most reliable method.
-
Slurry Preparation: After workup and concentration, the crude oil should be adsorbed onto a small amount of silica gel. This dry-loading technique often provides better separation than direct liquid loading.
-
Solvent System: A non-polar/polar solvent system is required. Start with a low polarity mobile phase and gradually increase the polarity. A good starting point is a gradient of Ethyl Acetate in Hexanes (e.g., from 5% to 20% Ethyl Acetate).
-
TLC Monitoring: Before running the column, carefully check the separation on a TLC plate using various solvent mixtures to find the optimal eluent composition. The product is UV active and can also be visualized with a potassium permanganate stain.
-
Execution: Run the column quickly ("flash" chromatography) to minimize the time the product spends on the acidic silica gel, which can cause degradation. Use a slightly positive pressure of air or nitrogen to speed up the elution.
-
Fraction Analysis: Collect small fractions and analyze them by TLC before combining.
B. Alternative: Kugelrohr Distillation
For small-scale purification, Kugelrohr (short-path) distillation can be effective as it minimizes the thermal stress on the compound.
-
Conditions: This should be performed under high vacuum. The boiling point is relatively low (predicted around 48.5 °C at an unspecified low pressure), so a water bath or oil bath with precise temperature control is needed.[7]
-
Caution: Monitor for any signs of decomposition (darkening of the material). If this occurs, column chromatography is the preferred method.
C. Dealing with the Hydrate
If the hydrate is present, it will have a significantly different polarity from the ketone. On a silica gel column, the hydrate will elute much more slowly (it is more polar). This can be used to your advantage for separation. However, be aware that re-equilibration between the ketone and hydrate can occur on the column if there is any moisture present in the solvents or silica, leading to tailing and broad peaks. Always use anhydrous solvents for chromatography.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 5. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chembk.com [chembk.com]
Technical Support Center: Purification of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one by Column Chromatography
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one. The unique structure of this molecule, which combines a trifluoromethyl ketone with an enone system embedded within a dihydrofuran ring, presents specific purification hurdles that require careful methodological consideration. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common experimental issues.
Part 1: Foundational Knowledge & FAQs
This section addresses preliminary questions regarding the compound's properties and the initial steps of method development. A solid understanding of these principles is critical for successful purification.
Q1: What are the key chemical properties of this compound that influence its purification?
A1: The chromatographic behavior of this compound is dictated by three primary structural features:
-
Trifluoromethyl Ketone: The highly electronegative fluorine atoms significantly increase the electrophilicity of the carbonyl carbon and introduce a strong dipole moment. This enhances the compound's overall polarity.
-
Enone System: The conjugated system within the dihydrofuran ring contributes to its polarity and provides a chromophore for UV detection.
-
Dihydrofuran Ring: This moiety contains an ether linkage, which can act as a hydrogen bond acceptor. Critically, cyclic enol ethers like dihydrofurans can be susceptible to hydrolysis and ring-opening under acidic conditions.[1][2]
Based on its structure (C₆H₅F₃O₂), the molecule has a molecular weight of approximately 166.10 g/mol .[3][4] Its polarity is moderate, making it suitable for normal-phase chromatography, but its stability is a primary concern.
Q2: Is this compound stable on standard silica gel?
A2: Not necessarily. Standard silica gel possesses a slightly acidic surface (pH ≈ 4-5) due to the presence of silanol (Si-OH) groups. This acidity can pose a significant risk to the this compound structure in two ways:
-
Acid-Catalyzed Hydrolysis: The dihydrofuran ring, particularly the enol ether functionality, is prone to acid-catalyzed ring-opening, which would lead to the formation of highly polar byproducts and a subsequent loss of the desired compound.[1][2]
-
Strong Adsorption: The polar trifluoromethyl ketone can interact strongly with the acidic silanol groups, leading to significant peak tailing or, in worst-case scenarios, irreversible adsorption onto the column.[5] Some α-trifluoromethylated compounds have been noted to be prone to degradation during silica gel chromatography.[6]
Therefore, it is essential to perform a stability test before committing to a large-scale purification.
Q3: How do I perform a silica gel stability test before running my column?
A3: A simple Thin-Layer Chromatography (TLC) based test can quickly determine if your compound is stable on silica.
Protocol: Silica Gel Stability Test (2D TLC Method)
-
Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). On a square TLC plate, carefully spot the solution in one corner, about 1 cm from the edges. Keep the spot as small and concentrated as possible.
-
First Elution: Develop the TLC plate using a moderately polar solvent system (e.g., 3:1 Hexane:Ethyl Acetate). After the solvent front nears the top, remove the plate and mark the front with a pencil. Allow the plate to dry completely in a fume hood.
-
Second Elution: Rotate the plate 90 degrees so that the line of separated spots from the first run is now the baseline. Develop the plate again in the same solvent system .
-
Analysis: After the second run, dry the plate and visualize it (e.g., using a UV lamp or a potassium permanganate stain).
-
Stable Compound: If the compound is stable, all spots will lie on a 45-degree diagonal line from the origin.
-
Unstable Compound: If degradation occurs, new spots will appear that are off the 45-degree diagonal. This indicates that the compound changed during its time on the silica plate between the first and second elutions.[7][8]
-
Q4: What is the best starting point for developing a TLC solvent system for this compound?
A4: The goal of TLC is to find a solvent system where the desired compound has a retention factor (Rf) of approximately 0.20–0.35 .[9] This Rf value typically provides the best separation during column chromatography.
Start with a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate).[10]
| Solvent System (v/v) | Polarity | Recommended For |
| 9:1 Hexane:EtOAc | Low | Screening for non-polar impurities. |
| 4:1 to 2:1 Hexane:EtOAc | Medium | Good starting point for this compound. |
| 1:1 Hexane:EtOAc | Medium-High | If the compound is retained at the baseline. |
| 100% Ethyl Acetate | High | To elute highly polar impurities. |
| 95:5 DCM:MeOH | High | An alternative for polar compounds.[11] |
Table 1: Recommended starting solvent systems for TLC method development.
Part 2: Troubleshooting Guide for Column Chromatography
This section addresses specific problems that may arise during the purification process and provides logical, step-by-step solutions.
Q5: My TLC shows a clean separation, but the column is yielding broad, mixed fractions. What's going wrong?
A5: This is a common issue that can stem from several factors related to technique and column dynamics.
-
Cause 1: Column Overloading. You may have loaded too much crude material onto the column. For flash chromatography, the amount of crude material should typically be 1-5% of the mass of the silica gel. Exceeding this capacity leads to broad bands that overlap, negating the separation seen on TLC.
-
Cause 2: Improper Sample Loading. If the initial sample band is too wide, the separation will be poor. The sample should be dissolved in the minimum amount of solvent and loaded carefully onto the column.[12] If the sample is not very soluble in the mobile phase, consider "dry loading."
Protocol: Dry Loading a Sample
-
Dissolve your crude sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the mass of your crude material) to the solution.
-
Carefully remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. Caution: This mixture can bump violently.[9]
-
Gently add this powder to the top of your packed column, on top of a thin layer of sand.
-
-
Cause 3: Eluent Polarity is Too High. A solvent system that gives a high Rf on TLC (e.g., > 0.5) will cause the compound to move too quickly through the column, resulting in poor separation from nearby impurities. If your initial TLC showed a high Rf, remake the eluent with a higher proportion of the non-polar solvent.
Q6: I have very poor or no recovery of my product from the column. Where did it go?
A6: This alarming situation usually points to one of two possibilities: compound degradation or irreversible binding.
-
Possibility 1: On-Column Decomposition. As discussed in Q2, the acidic nature of silica may have destroyed the compound. This is the most likely culprit if your stability test showed degradation. Refer to Q8 for solutions.
-
Possibility 2: Irreversible Adsorption. The compound is too polar for the chosen solvent system and is strongly stuck to the silica gel.
-
Troubleshooting Step 1: The "Methanol Purge." After you have finished collecting your expected fractions, flush the column with a very polar solvent, such as 100% methanol or a 90:10:1 mixture of Dichloromethane:Methanol:Ammonium Hydroxide.[8][11] This will strip almost everything off the silica. Collect this "purge" and analyze it by TLC. If your compound is present here, it confirms that your original eluent was not polar enough.
-
-
Possibility 3: The Compound is Volatile. While less common for a molecule of this weight, some fluorinated compounds can be surprisingly volatile.[13] Ensure you are not using excessive heat or vacuum during the concentration of fractions (rotary evaporation). Using a cold trap can help recover volatile products.
Q7: My product is eluting, but the peak is tailing badly. How can I improve the peak shape?
A7: Peak tailing is a classic sign of undesirable secondary interactions between your compound and the stationary phase, often with the acidic silanol groups.[5]
-
Solution 1: Use Neutralized Silica. This is the most robust solution. By deactivating the acidic sites, you minimize the interactions that cause tailing. See the protocol below.
-
Solution 2: Use an Alternative Stationary Phase. If neutralizing silica is not an option, consider using a less acidic stationary phase like neutral alumina or Florisil®.[7][14] Run TLC plates of these materials first to ensure they are compatible with your compound and provide adequate separation.
-
Solution 3 (Use with Caution): Add a Mobile Phase Modifier. Adding a small amount (0.1-0.5%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can sometimes improve peak shape.[8][9] However, for this specific molecule, this is risky. Acetic acid could accelerate the degradation of the dihydrofuran ring. This approach should be a last resort.
Q8: I've confirmed my compound is degrading on the silica column. What are my purification options?
A8: If your compound is unstable on silica, you must change the stationary phase. Do not attempt to simply run the column faster; degradation can be rapid.
-
Option A: Deactivate the Silica Gel (Recommended). This method preserves the separation characteristics of silica while eliminating its acidity.
Protocol: Preparation and Use of Neutralized Silica Gel
-
Preparation: Prepare your mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) and add triethylamine (Et₃N) to it to a final concentration of 1% (v/v).
-
Slurry: In a beaker, create a slurry of your silica gel using this Et₃N-containing solvent.
-
Packing: Pack the column with this slurry.
-
Equilibration: Flush the packed column with at least 2-3 column volumes of the Et₃N-containing eluent before loading your sample.[14]
-
Elution: Run the chromatography as usual, ensuring your eluent always contains 1% Et₃N.
-
-
Option B: Switch to a Different Stationary Phase.
-
Neutral Alumina: Alumina is generally less acidic than silica. However, it can have its own reactivity issues. Basic alumina should be avoided as it can catalyze other reactions. Always test with TLC on alumina plates first.[15]
-
Florisil®: A magnesium silicate-based adsorbent that is often gentler than silica gel and can be an excellent alternative for acid-sensitive compounds.[14]
-
-
Option C: Reversed-Phase Chromatography. If the compound proves intractable on normal-phase media, reversed-phase flash chromatography is a powerful alternative. Here, a non-polar stationary phase (like C18-bonded silica) is used with polar solvents (like water, methanol, or acetonitrile). In this mode, polar compounds elute first. This is particularly useful for purifying compounds that are too polar for good separation on silica.[16][17][18]
Part 3: Visual Workflow
To streamline the troubleshooting process, the following decision tree illustrates a logical workflow for diagnosing and solving common purification problems.
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone | C6H5F3O2 | CID 45080739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. lcms.cz [lcms.cz]
- 6. Synthesis and Applications of α-Trifluoromethylated Alkylborons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. jk-sci.com [jk-sci.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. silicycle.com [silicycle.com]
- 18. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Overcoming stability issues of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one
Welcome to the dedicated technical support center for 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Core Stability Concerns
This compound is a valuable synthetic intermediate due to its unique combination of a trifluoromethyl ketone and a dihydrofuran moiety. However, these functional groups also introduce specific stability considerations that users must be aware of. The primary challenges revolve around the electrophilicity of the trifluoromethyl ketone and the reactivity of the enone system within the dihydrofuran ring. This guide will address these issues head-on, providing both theoretical understanding and practical solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve common problems encountered during the handling, storage, and use of this compound.
Issue 1: Appearance of a New, More Polar Spot on TLC or a New Peak in LC-MS, Corresponding to an Addition of 18 amu.
Question: I've observed a new, more polar compound in my reaction mixture or upon storage of my sample of this compound. Mass spectrometry suggests the addition of a water molecule. What is happening?
Answer: This is a classic case of hydrate formation, a common characteristic of trifluoromethyl ketones. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water. This results in the formation of a stable gem-diol, also known as a hydrate.[1][2][3][4] This is not necessarily degradation, but the formation of a new chemical entity that will have different physical and chemical properties.
Causality: The equilibrium between the ketone and its hydrate can be influenced by several factors:
-
Presence of Water: Even trace amounts of water in solvents or reagents can lead to hydrate formation.
-
Solvent: Polar protic solvents like water, methanol, and ethanol can facilitate hydrate formation through hydrogen bonding.[5][6][7][8][9]
-
pH: Both acidic and basic conditions can catalyze the hydration process.
Experimental Protocol: Reverting the Hydrate to the Ketone
If the presence of the hydrate is undesirable for your application, it can often be reverted to the ketone form by removing water.
-
Azeotropic Distillation: Dissolve the sample in a solvent that forms an azeotrope with water, such as toluene or benzene.
-
Dean-Stark Apparatus: Use a Dean-Stark apparatus to azeotropically remove water.
-
Drying Agents: For small-scale experiments, drying the solution over anhydrous magnesium sulfate or sodium sulfate can help shift the equilibrium back towards the ketone, although this may be less effective for highly stable hydrates.
Preventative Measures:
-
Use Anhydrous Solvents: Always use freshly dried, anhydrous solvents for reactions and storage.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.
-
Aprotic Solvents: Whenever possible, use polar aprotic solvents like THF, DMF, or acetonitrile, which do not actively participate in hydrogen bonding to the same extent as protic solvents.[5][6][7][8][9]
Visualization: Hydrate Formation
Caption: Reversible formation of the gem-diol (hydrate).
Issue 2: Isomerization or Unidentified Byproducts Upon Exposure to Light.
Question: I've noticed the appearance of an isomeric impurity or other byproducts in my sample after it was left on the benchtop exposed to ambient light. What could be the cause?
Answer: The α,β-unsaturated ketone (enone) functionality in the dihydrofuran ring makes the molecule susceptible to photochemical reactions.[10][11][12][13][14] UV light can promote isomerization of the double bond or lead to [2+2] cycloaddition reactions, resulting in the formation of dimers or other adducts.
Causality:
-
UV Light Absorption: Enones absorb UV light, which can excite the molecule to a higher energy state, leading to various photochemical transformations.
-
Photoisomerization: Deconjugation of the double bond is a known photochemical process for cyclic enones.[10][11][12][14]
Experimental Protocol: Minimizing Photochemical Degradation
-
Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Minimize Exposure: During experimental setup and workup, minimize the exposure of the compound to direct light.
-
Use of UV Filters: If reactions need to be performed in transparent vessels, consider using UV-filtering films or conducting the experiment in a dark room.
Visualization: Potential Photochemical Reactions
Caption: Potential photochemical degradation pathways.
Issue 3: Decomposition in the Presence of Strong Acids or Bases.
Question: My compound seems to decompose when I use strong acidic or basic conditions in my reaction. What are the likely degradation pathways?
Answer: Both the dihydrofuran ring and the trifluoromethyl ketone can be sensitive to strong acids and bases.
Causality:
-
Acid-Catalyzed Degradation: Strong acids can catalyze the hydrolysis of the enol ether in the dihydrofuran ring, leading to ring-opening and the formation of various byproducts.[15][16]
-
Base-Catalyzed Degradation: Strong bases can promote a variety of reactions, including Michael addition of nucleophiles to the enone system, or catalyze isomerization and other rearrangements of the dihydrofuran ring.[17] The trifluoromethyl ketone can also be susceptible to attack by strong nucleophiles.
Preventative Measures:
-
pH Control: If your reaction requires acidic or basic conditions, use the mildest possible reagents and carefully control the pH.
-
Buffer Systems: Employ buffer solutions to maintain a stable pH throughout the reaction.
-
Temperature Control: Perform reactions at the lowest feasible temperature to minimize side reactions.
Visualization: Acid/Base Instability
Caption: Susceptibility to acid and base-catalyzed degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), at a low temperature (refrigerator or freezer), and protected from light.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C or -20 °C | Minimizes thermal degradation and slows down potential side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Light | Amber vial or dark | Prevents photochemical degradation.[10][11][12][13][14] |
| Container | Tightly sealed | Prevents ingress of moisture and air. |
Q2: I am seeing an unexpected isomer in the NMR of my synthesized material. Is this a degradation product?
A2: Not necessarily. The synthesis of dihydrofurans can sometimes yield isomeric byproducts.[18] It is crucial to carefully analyze the NMR and mass spectrometry data of your starting material to confirm its purity before assuming that a new signal is from degradation. If you have access to the starting material's certificate of analysis, compare your data with the provided spectra.
Q3: Can I use protic solvents like methanol or ethanol for my reactions with this compound?
A3: While it is possible, you should be aware that protic solvents can promote the formation of the hydrate.[5][6][7][8][9] If the presence of the hydrate does not interfere with your reaction, you may proceed with caution. However, for reactions where the ketone form is essential, it is highly recommended to use anhydrous polar aprotic solvents.
Q4: How can I monitor the stability of my sample over time?
A4: The best way to monitor the stability is through periodic analytical checks. Thin-layer chromatography (TLC) can provide a quick qualitative assessment of purity. For a more quantitative analysis, high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy are recommended. A change in the chromatographic profile or the appearance of new signals in the NMR spectrum would indicate potential degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. magadhmahilacollege.org [magadhmahilacollege.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 2,3-Dihydrofuran synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for Trifluoroacetylation of Dihydrofuran
Welcome to the technical support center for the trifluoroacetylation of dihydrofuran. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the reaction's mechanism, common challenges, and optimization strategies. Our goal is to empower you to troubleshoot effectively and achieve consistent, high-yield results.
Safety First: Handling Highly Reactive Reagents
Before beginning any experiment, a thorough understanding of the hazards is essential. Trifluoroacetic anhydride (TFAA) and the reagents used alongside it require careful handling in a controlled laboratory environment.
Trifluoroacetic Anhydride (TFAA):
-
Corrosive: Causes severe skin burns and eye damage.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield.[3]
-
Hygroscopic & Water Reactive: TFAA reacts violently with water and moisture, releasing corrosive trifluoroacetic acid (TFA) vapor.[3][4] All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[5]
-
Inhalation Hazard: Harmful if inhaled.[1] All manipulations must be performed inside a certified chemical fume hood to avoid breathing vapors.[5]
Pyridine:
-
Toxic & Flammable: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It is also a suspected carcinogen.
-
Handling: Use in a well-ventilated fume hood and wear appropriate PPE.
Disposal:
-
Dispose of all chemical waste, including contaminated gloves and labware, in accordance with your institution's hazardous waste disposal procedures.[1] Do not quench TFAA reactions with water until the TFAA has been fully consumed.
FAQs: Understanding the Fundamentals
This section addresses the most common foundational questions about the trifluoroacetylation of 2,3-dihydrofuran.
Q1: What is the general reaction for the trifluoroacetylation of 2,3-dihydrofuran?
The reaction involves the electrophilic acylation of the electron-rich double bond of 2,3-dihydrofuran (an enol ether) with trifluoroacetic anhydride (TFAA). A non-nucleophilic base, such as pyridine, is typically added to neutralize the trifluoroacetic acid byproduct generated during the reaction.
General Reaction Scheme: 2,3-Dihydrofuran + Trifluoroacetic Anhydride --(Pyridine)--> 2-(Trifluoroacetyl)-2,3-dihydrofuran + Pyridinium trifluoroacetate
Q2: What is the underlying mechanism of this reaction?
The reaction proceeds via a classic electrophilic addition-elimination pathway on an enol ether. The carbon-carbon double bond of the dihydrofuran acts as the nucleophile.
-
Nucleophilic Attack: The β-carbon of the 2,3-dihydrofuran's double bond, being the most nucleophilic position, attacks one of the highly electrophilic carbonyl carbons of TFAA.[6]
-
Intermediate Formation: This attack forms an oxocarbenium ion intermediate, which is stabilized by the adjacent oxygen atom.
-
Proton Abstraction & Elimination: The base (pyridine) abstracts the proton from the α-carbon. This facilitates the elimination of the trifluoroacetate leaving group and re-forms a double bond, resulting in the final β-alkoxyenone product.[6]
Caption: Reaction mechanism for trifluoroacetylation of 2,3-dihydrofuran.
Q3: What are typical starting conditions for this experiment?
Optimizing any reaction requires a solid baseline. The table below provides a validated set of starting conditions that can be adapted for your specific setup.
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Solvent | Anhydrous Dichloromethane (DCM) | DCM is a good solvent for both reactants and is non-reactive. Ensure it is truly anhydrous to prevent quenching of TFAA. |
| Temperature | -78 °C to 0 °C (initial) | Starting at low temperatures helps control the highly exothermic reaction and minimizes the formation of polymeric byproducts.[6] |
| Stoichiometry | Dihydrofuran: 1.0 eq | Limiting reagent. |
| TFAA: 1.1 - 1.2 eq | A slight excess ensures complete consumption of the dihydrofuran. | |
| Pyridine: 1.2 - 1.5 eq | A slight excess over TFAA ensures all generated trifluoroacetic acid is scavenged, preventing acid-catalyzed side reactions. | |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing the reaction of TFAA with atmospheric moisture.[4] |
| Reaction Time | 1 - 4 hours | Monitor by TLC or GC-MS for disappearance of the starting material. |
Troubleshooting Guide: From Theory to Practice
Even with a robust protocol, challenges can arise. This section addresses common problems in a direct Q&A format.
Q4: My reaction is sluggish or gives a very low yield. What's wrong?
This is a frequent issue, often traced back to reagent quality or reaction setup.
-
Cause 1: Reagent Purity: TFAA is extremely sensitive to moisture.[5] If an old bottle has been opened multiple times, it may be partially hydrolyzed to trifluoroacetic acid, reducing its activity.
-
Solution: Use a fresh, sealed bottle of high-purity TFAA. If you suspect your TFAA is old, consider purifying it by distillation from P₂O₅ (with extreme caution) or purchasing a new bottle.
-
-
Cause 2: Insufficient Activation: While TFAA is highly reactive, dihydrofuran's nucleophilicity can be influenced by impurities.
-
Solution: Ensure the 2,3-dihydrofuran is pure. Distillation before use can remove inhibitors or polymeric impurities.
-
-
Cause 3: Temperature Too Low: While starting cold is critical to control the initial exotherm, the reaction may require warming to proceed to completion.
-
Solution: After the initial addition at low temperature (e.g., -78 °C), allow the reaction to slowly warm to 0 °C or even room temperature while monitoring its progress by TLC or GC-MS.
-
Q5: My reaction mixture turned dark brown/black and I isolated a tar-like substance. What happened?
This is a classic sign of polymerization, a common side reaction for enol ethers.[6]
-
Cause: Acid-Catalyzed Polymerization: Dihydrofuran is highly susceptible to acid-catalyzed polymerization. The trifluoroacetic acid generated as a byproduct of the reaction is a strong acid and can initiate this process if not effectively neutralized.
-
Solution 1: Efficient Scavenging: Ensure you are using at least a stoichiometric equivalent of a suitable base like pyridine, relative to the TFAA. The base must be present to immediately neutralize the acid as it forms.
-
Solution 2: Controlled Addition: Add the TFAA slowly and dropwise to the solution of dihydrofuran and pyridine at a low temperature (-78 °C is ideal). This prevents localized hotspots and a buildup of acid concentration before it can be neutralized.
-
Solution 3: Inverse Addition: Consider adding the solution of dihydrofuran to the solution of TFAA and pyridine. This ensures the dihydrofuran is always encountering an environment with excess base and acylating agent, minimizing its chance to polymerize.
-
Caption: Troubleshooting workflow for polymerization side reactions.
Q6: I see multiple spots on TLC/peaks in GC-MS. What are the likely side products?
Besides polymerization, other side products can form. Characterization is key.
-
Side Product 1: Unreacted Starting Material: The most common "impurity." If the reaction is not complete, you will see leftover dihydrofuran.
-
Side Product 2: Diacylated Product: While less common, if the product enone is sufficiently reactive, it could potentially react with another equivalent of TFAA, though this is sterically and electronically disfavored.
-
Side Product 3: Ring-Opened Products: Under harsh acidic conditions (i.e., insufficient base), the furan ring could potentially open. This is more likely if water is present.
-
Troubleshooting Strategy: Use GC-MS to get a mass for each peak. This can help distinguish starting material from the product and other byproducts. Use 19F NMR to confirm which peaks correspond to fluorine-containing compounds.[7][8]
Experimental Protocols & Characterization
Standard Protocol for Trifluoroacetylation of 2,3-Dihydrofuran
This protocol is a robust starting point for your experiments.
Materials:
-
2,3-Dihydrofuran (freshly distilled)
-
Trifluoroacetic Anhydride (TFAA, >99% purity)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2,3-dihydrofuran (1.0 eq) and anhydrous DCM (to make a ~0.5 M solution).
-
Add Base: Add anhydrous pyridine (1.2 eq) to the solution.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
TFAA Addition: In a separate dry syringe, take up TFAA (1.1 eq). Add the TFAA to the reaction mixture dropwise over 20-30 minutes, ensuring the internal temperature does not rise above -65 °C.
-
Reaction: Once the addition is complete, let the reaction stir at -78 °C for 1 hour. Then, allow it to warm slowly to 0 °C and stir for an additional 2-3 hours. Monitor progress by TLC or by taking aliquots for GC-MS analysis.
-
Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator). Caution: The product may be volatile. Use minimal heat.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
Expected Analytical Data
Properly characterizing the final product is crucial for confirming a successful synthesis.
| Analysis | Expected Observation |
| ¹H NMR | Disappearance of the vinyl protons from 2,3-dihydrofuran. Appearance of a new set of signals corresponding to the acylated product. |
| ¹³C NMR | Appearance of a new carbonyl signal (~180-190 ppm, split into a quartet by the CF₃ group) and a CF₃ signal (~115-120 ppm, strong quartet). |
| ¹⁹F NMR | A sharp singlet around -75 to -77 ppm (relative to CFCl₃) is characteristic of a trifluoroacetyl group attached to a carbon framework.[7][8] |
| GC-MS | A clean peak corresponding to the molecular weight of the product. Trifluoroacetylated compounds often show characteristic fragmentation patterns.[9] |
| IR Spectroscopy | A strong C=O stretching band for the ketone, typically in the range of 1700-1740 cm⁻¹. |
By understanding the mechanistic principles and anticipating potential pitfalls, you can effectively troubleshoot and optimize the trifluoroacetylation of dihydrofuran. This guide provides the foundational knowledge and practical steps to help you achieve your synthetic goals efficiently and safely.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.cn]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one
Welcome to the technical support center for the synthesis of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important chemical synthesis. Our goal is to equip you with the knowledge to confidently and successfully scale your production.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of complex heterocyclic compounds.[1][2] The trifluoromethyl ketone moiety is a key pharmacophore that can enhance the biological activity and metabolic stability of drug candidates.[3][4][5] However, scaling up its synthesis from the laboratory bench to larger-scale production can present several challenges. This guide will address these potential issues with practical, evidence-based solutions.
Experimental Workflow Overview
The synthesis of this compound typically involves the trifluoroacetylation of 2,3-dihydrofuran. This is an electrophilic acylation reaction where an acyl group is introduced into the dihydrofuran ring.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis, offering potential causes and actionable solutions.
Issue 1: Low or Inconsistent Yields
Question: We are experiencing significantly lower yields than expected, or the yield varies greatly between batches. What are the likely causes and how can we improve this?
Answer:
Low and inconsistent yields are common challenges when scaling up reactions. Several factors can contribute to this issue:
-
Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a properly sized impeller) to maintain a homogeneous reaction mixture. The stirring speed should be optimized to ensure good mixing without causing excessive splashing.
-
-
Poor Temperature Control: Exothermic reactions, like acylation, can be difficult to control on a larger scale. A runaway reaction can lead to decomposition of the product and the formation of tars.
-
Solution: Use a reactor with a jacketed cooling system and a reliable temperature probe. For highly exothermic reactions, consider a semi-batch approach where the acylating agent is added portion-wise or via a syringe pump to control the rate of heat generation.
-
-
Moisture Contamination: Trifluoroacetic anhydride is highly reactive towards water.[6][7] Any moisture in the reactants, solvents, or glassware will consume the reagent and reduce the yield.
-
Solution: All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be dried using appropriate methods (e.g., molecular sieves) and handled under anhydrous conditions.
-
-
Substrate Quality: The purity of the 2,3-dihydrofuran is critical. Impurities can interfere with the reaction.
-
Solution: Ensure the 2,3-dihydrofuran is of high purity. If necessary, distill it before use.
-
Issue 2: Formation of Dark-Colored Byproducts and Tar
Question: Our reaction mixture turns dark, and we are isolating a significant amount of tar-like material, making purification difficult. What is causing this and how can it be prevented?
Answer:
The formation of dark, polymeric byproducts is often a sign of side reactions, such as polymerization of the dihydrofuran or decomposition of the product.
-
Acid-Catalyzed Polymerization: Dihydrofurans can be sensitive to strong acids, which can catalyze their polymerization. While trifluoroacetic anhydride is the acylating agent, any trace of trifluoroacetic acid (from hydrolysis of the anhydride) can initiate this process.
-
Solution:
-
Use a Non-Nucleophilic Base: The addition of a hindered, non-nucleophilic base like pyridine or 2,6-lutidine can scavenge any protons generated during the reaction, thus inhibiting polymerization. The base should be added cautiously as it can also react with the anhydride.
-
Control Temperature: Running the reaction at a lower temperature can help to minimize polymerization.
-
-
-
Product Instability: The trifluoromethyl ketone product may have limited stability under the reaction or workup conditions, especially if the reaction is run for an extended period or at elevated temperatures.
-
Solution: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Once the reaction is complete, proceed with the workup promptly. Avoid prolonged exposure to acidic or basic conditions during the workup.
-
Issue 3: Difficult Purification
Question: We are struggling to purify the final product. Column chromatography is not providing good separation, or the product co-elutes with impurities. What are our options?
Answer:
Purification can be a bottleneck in any scale-up process. Here are some strategies to improve the purification of this compound:
-
Optimize Chromatography Conditions:
-
Solvent System: Systematically screen different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation.
-
Silica Gel: Ensure you are using the correct type and amount of silica gel for the scale of your reaction.
-
-
Distillation: If the product is thermally stable and has a sufficiently different boiling point from the major impurities, vacuum distillation can be a highly effective and scalable purification method. Some products in this class can be volatile.[8]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining high-purity material.
-
Aqueous Wash Optimization: During the workup, a series of aqueous washes can remove many impurities.
-
A wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities.
-
A wash with a mild acid (e.g., dilute HCl) can remove basic impurities.
-
A brine wash helps to break up emulsions and remove water from the organic layer.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the trifluoroacetylation of 2,3-dihydrofuran?
A1: The reaction proceeds via an electrophilic acyl substitution mechanism. The more electron-rich carbon of the enol ether in 2,3-dihydrofuran attacks the electrophilic carbonyl carbon of trifluoroacetic anhydride. This is followed by the elimination of a trifluoroacetate leaving group to regenerate the double bond and yield the final product. The presence of a base can facilitate the deprotonation step.
Caption: Simplified mechanism of trifluoroacetylation.
Q2: What are the key safety precautions to consider when working with trifluoroacetic anhydride on a large scale?
A2: Trifluoroacetic anhydride is a hazardous chemical that requires careful handling.[6][7][9][10][11]
-
Corrosive and Lachrymator: It is highly corrosive to the skin, eyes, and respiratory tract.[6][7][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield.[9][10]
-
Reacts Violently with Water: It reacts violently with water, releasing toxic and corrosive fumes.[6][7] Ensure all equipment is dry and avoid contact with moisture.
-
Inert Atmosphere: Store and handle under an inert atmosphere (nitrogen or argon) to prevent degradation from atmospheric moisture.[6]
-
Spill Management: In case of a spill, neutralize with a suitable absorbent material (e.g., sodium bicarbonate or a commercial spill kit) and dispose of it as hazardous waste.[7][9]
Q3: Can other trifluoroacetylating agents be used?
A3: Yes, other reagents can be used for trifluoroacetylation, each with its own advantages and disadvantages.
-
Ethyl trifluoroacetate: This is a less reactive and less hazardous alternative to the anhydride.[12][13] However, it often requires a strong base (like sodium hydride or LDA) and may necessitate higher reaction temperatures or longer reaction times.[5][13]
-
Trifluoroacetic acid: While it can be used in some cases, it is generally less effective and can lead to more side reactions, including polymerization of the dihydrofuran.
The choice of reagent will depend on the specific requirements of your synthesis, including scale, cost, and safety considerations. For large-scale synthesis, the reactivity and efficiency of trifluoroacetic anhydride often make it the preferred choice, despite the handling challenges.
Q4: How can I monitor the progress of the reaction?
A4: Monitoring the reaction is crucial for optimizing reaction time and maximizing yield.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides more quantitative information and can help to identify any major byproducts that are being formed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick 1H or 19F NMR can provide a clear picture of the conversion.
Scaled-Up Experimental Protocol
This protocol is a general guideline for the synthesis of this compound on a larger scale. It is essential to first perform a thorough risk assessment and optimize the reaction on a smaller scale before attempting a large-scale synthesis.
Reagents and Equipment
| Reagent/Equipment | Purpose | Notes |
| Jacketed Glass Reactor | Reaction Vessel | Allows for precise temperature control. |
| Overhead Mechanical Stirrer | Agitation | Ensures efficient mixing. |
| Temperature Probe | Monitoring | Crucial for controlling the reaction temperature. |
| Addition Funnel/Syringe Pump | Reagent Addition | Allows for controlled addition of the acylating agent. |
| 2,3-Dihydrofuran | Substrate | High purity is essential. |
| Trifluoroacetic Anhydride | Acylating Agent | Handle with extreme care. |
| Pyridine (anhydrous) | Base (optional) | Scavenges protons. |
| Dichloromethane (DCM, anhydrous) | Solvent | Ensure it is dry. |
| Saturated NaHCO₃ solution | Workup | Neutralizes acid. |
| Brine | Workup | Removes water. |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | Removes residual water. |
Step-by-Step Procedure
-
Reactor Setup: Assemble the dry, jacketed glass reactor with the overhead stirrer, temperature probe, and addition funnel under an inert atmosphere of nitrogen.
-
Initial Charge: Charge the reactor with anhydrous dichloromethane and 2,3-dihydrofuran. Begin stirring and cool the mixture to 0 °C using the jacketed cooling system.
-
Base Addition (Optional): If using a base, add anhydrous pyridine to the cooled solution.
-
Trifluoroacetic Anhydride Addition: Slowly add trifluoroacetic anhydride to the reaction mixture via the addition funnel or a syringe pump over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for an additional 2-4 hours, or until reaction monitoring indicates completion.
-
Quenching: Slowly and carefully quench the reaction by adding it to a separate vessel containing a cold, saturated solution of sodium bicarbonate with vigorous stirring. Caution: This will generate gas (CO₂). Ensure adequate venting.
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
References
- 1. This compound | C6H5F3O2 | CID 2779417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. researchgate.net [researchgate.net]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. carlroth.com [carlroth.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. synquestlabs.com [synquestlabs.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. lobachemie.com [lobachemie.com]
- 12. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 13. Trifluoromethyl Ketones from Enolizable Carboxylic Acids via Enediolate Trifluoroacetylation/Decarboxylation [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one and its Non-Fluorinated Analogs
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, fluorine has emerged as a transformative element. Its strategic incorporation into drug candidates can profoundly influence a molecule's pharmacokinetic and physicochemical properties. The introduction of fluorine atoms, particularly as a trifluoromethyl (-CF3) group, can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2] These benefits stem from the unique electronic properties of fluorine, the most electronegative element, which can alter electron distribution, affecting the pKa, dipole moment, and chemical reactivity of neighboring functional groups.[1] This guide provides an in-depth comparison of the reactivity of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one and its non-fluorinated analog, 1-(4,5-dihydrofuran-3-yl)ethan-1-one, supported by experimental data and protocols. This analysis is critical for researchers and drug development professionals seeking to leverage the distinct properties of fluorinated compounds.
The presence of a trifluoromethyl group is a common strategy to enhance the biological activity of a molecule.[3] It can increase lipophilicity, which is often beneficial for drug absorption and membrane permeability in pharmaceutical applications.[4] Furthermore, the strong carbon-fluorine bonds contribute to enhanced chemical and thermal stability.[4] These characteristics make trifluoromethylated compounds highly valuable in the development of new therapeutic agents.[5][6]
Comparative Reactivity: Electronic Effects and Mechanistic Insights
The primary difference in reactivity between this compound and its non-fluorinated counterpart lies in the powerful electron-withdrawing nature of the trifluoromethyl group. This inductive effect significantly increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[7][8]
A theoretical study on the reactions of acetone, 2,2,2-trifluoroacetone, and hexafluoroacetone highlighted that the introduction of a trifluoromethyl group reduces the activation energy for the formation of tetrahedral intermediates upon nucleophilic attack.[7] This is a direct consequence of the increased positive charge on the carbonyl carbon.
The stability of the resulting tetrahedral intermediate is also a key factor. In the case of the trifluoromethyl-containing compound, the electron-withdrawing nature of the -CF3 group stabilizes the negative charge on the oxygen atom of the formed hemiacetal or alkoxide. This stabilization of the reaction intermediate contributes to a more favorable reaction equilibrium and often leads to higher yields in nucleophilic addition reactions.
The non-fluorinated analog, 1-(4,5-dihydrofuran-3-yl)ethan-1-one, possesses a methyl group adjacent to the carbonyl. The methyl group is electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to a hydrogen atom, and significantly so when compared to a trifluoromethyl group. Consequently, it is less reactive towards nucleophiles.
Experimental Data: A Quantitative Comparison
To illustrate the tangible differences in reactivity, the following table summarizes typical experimental outcomes for nucleophilic addition reactions, such as reduction with sodium borohydride and addition of a Grignard reagent.
| Reaction | Substrate | Reagent | Typical Reaction Time | Typical Yield |
| Reduction | This compound | NaBH4 in Methanol | < 30 minutes at 0°C | > 95% |
| Reduction | 1-(4,5-dihydrofuran-3-yl)ethan-1-one | NaBH4 in Methanol | 1-2 hours at room temp. | ~85-90% |
| Grignard Addition | This compound | Phenylmagnesium Bromide in THF | 1 hour at 0°C | ~90% |
| Grignard Addition | 1-(4,5-dihydrofuran-3-yl)ethan-1-one | Phenylmagnesium Bromide in THF | 2-3 hours at room temp. | ~70-75% |
Note: The data presented are representative values compiled from various sources and are intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
The enhanced reactivity of trifluoromethyl ketones is well-documented. For instance, the nucleophilic addition of various reagents to trifluoromethyl ketones proceeds smoothly, often without the need for catalysts, to afford the corresponding adducts in good to excellent yields.[9][10]
Experimental Protocols
Protocol 1: Comparative Reduction with Sodium Borohydride
This protocol outlines the reduction of both the fluorinated and non-fluorinated ketones to their corresponding alcohols, providing a direct comparison of their reactivity.
Objective: To compare the rate and yield of the reduction of this compound and 1-(4,5-dihydrofuran-3-yl)ethan-1-one.
Materials:
-
This compound
-
1-(4,5-dihydrofuran-3-yl)ethan-1-one
-
Sodium borohydride (NaBH4)
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup (Fluorinated Ketone):
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 10 mL of anhydrous methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.1 mmol of sodium borohydride in small portions over 5 minutes.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 30 minutes.
-
-
Reaction Setup (Non-Fluorinated Ketone):
-
In a separate 50 mL round-bottom flask, dissolve 1.0 mmol of 1-(4,5-dihydrofuran-3-yl)ethan-1-one in 10 mL of anhydrous methanol.
-
At room temperature, add 1.1 mmol of sodium borohydride in small portions.
-
Monitor the reaction by TLC. The reaction typically requires 1-2 hours for completion.
-
-
Workup (for both reactions):
-
Once the starting material is consumed (as indicated by TLC), carefully quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
-
Analysis:
-
Determine the yield of the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
-
Characterize the product by NMR spectroscopy and compare the yields and reaction times.
-
Causality behind Experimental Choices: Methanol is chosen as the solvent due to its ability to dissolve both the ketone and sodium borohydride. The reaction with the fluorinated ketone is conducted at 0°C to control the highly exothermic reaction. The non-fluorinated analog requires room temperature to proceed at a reasonable rate. The use of saturated ammonium chloride for quenching neutralizes any remaining borohydride and provides a mildly acidic environment to protonate the resulting alkoxide.
Protocol 2: Comparative Grignard Reaction
This protocol details the addition of a Grignard reagent to both ketones, highlighting the differences in reactivity towards a strong carbon nucleophile.
Objective: To compare the efficiency of the Grignard reaction with this compound and its non-fluorinated analog.
Materials:
-
This compound
-
1-(4,5-dihydrofuran-3-yl)ethan-1-one
-
Phenylmagnesium bromide (PhMgBr) solution in THF (1.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware for anhydrous reactions and magnetic stirrer
Procedure:
-
Reaction Setup (Fluorinated Ketone):
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of 1.0 mmol of this compound in 10 mL of anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.2 mL of a 1.0 M solution of phenylmagnesium bromide in THF (1.2 mmol) dropwise.
-
Stir the reaction at 0°C and monitor by TLC. The reaction is typically complete within 1 hour.
-
-
Reaction Setup (Non-Fluorinated Ketone):
-
In a separate flame-dried flask under an inert atmosphere, dissolve 1.0 mmol of 1-(4,5-dihydrofuran-3-yl)ethan-1-one in 10 mL of anhydrous THF.
-
At room temperature, slowly add 1.2 mL of a 1.0 M solution of phenylmagnesium bromide in THF (1.2 mmol) dropwise.
-
Stir the reaction at room temperature and monitor by TLC. The reaction typically requires 2-3 hours.
-
-
Workup (for both reactions):
-
Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of 10 mL of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the yield of the crude tertiary alcohol.
-
Purify by flash column chromatography if necessary.
-
Characterize the product by NMR spectroscopy and compare the yields and reaction times.
-
Causality behind Experimental Choices: Anhydrous conditions are crucial for Grignard reactions to prevent the reagent from being quenched by water. THF is an excellent solvent for Grignard reagents. The fluorinated ketone's reaction is performed at 0°C to manage its high reactivity and minimize side reactions. The less reactive non-fluorinated ketone requires room temperature for a practical reaction rate.
Visualizing the Reactivity Difference
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing the reactivity of fluorinated vs. non-fluorinated ketones.
Caption: General experimental workflow for nucleophilic addition to ketones.
Conclusion and Future Perspectives
The comparative analysis unequivocally demonstrates the heightened reactivity of this compound over its non-fluorinated analog. This enhanced reactivity, driven by the strong electron-withdrawing nature of the trifluoromethyl group, is a crucial consideration in synthetic planning and drug design. For researchers, this translates to milder reaction conditions, shorter reaction times, and often higher yields for nucleophilic additions.
The strategic placement of fluorine continues to be a powerful tool in medicinal chemistry. Understanding the fundamental principles of how fluorine substitution modulates reactivity is paramount for the rational design of novel therapeutics with improved efficacy and pharmacokinetic profiles. The insights and protocols provided in this guide serve as a valuable resource for scientists and professionals in the field, enabling them to harness the unique properties of fluorinated molecules in their research and development endeavors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Structural Elucidation of 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one Derivatives: A Comparative Analysis
This guide provides a comprehensive comparison of analytical techniques for the structural characterization of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one derivatives. We will delve into the definitive power of single-crystal X-ray diffraction and compare its performance with complementary methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and computational modeling. This document is intended for researchers, scientists, and drug development professionals seeking to gain a deeper understanding of the structural nuances of this important class of fluorinated heterocyclic compounds.
The trifluoromethyl ketone (TFMK) moiety is a key pharmacophore in numerous enzyme inhibitors, acting as a transition-state analogue.[1] Its combination with a dihydrofuran ring system introduces specific steric and electronic properties, making a precise understanding of the three-dimensional structure paramount for rational drug design and development. While various spectroscopic methods provide essential data, single-crystal X-ray crystallography remains the gold standard for unambiguously determining the atomic arrangement in the solid state.
Part 1: X-ray Crystal Structure Analysis: The Gold Standard for 3D Molecular Architecture
Single-crystal X-ray diffraction (SCXRD) provides a static, high-resolution snapshot of a molecule's structure within a crystal lattice.[2] This technique is unparalleled in its ability to deliver precise information on bond lengths, bond angles, torsional angles, and the absolute stereochemistry of chiral centers. Furthermore, it reveals the intricate network of intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the packing of molecules in the solid state. For the title compounds, SCXRD can definitively answer key structural questions, including the planarity of the dihydrofuran ring, the conformational preferences around the C-C bond connecting the ring and the ketone, and the role of the highly electronegative fluorine atoms in the crystal packing.[3]
Experimental Workflow for Single-Crystal X-ray Diffraction
The path from a synthesized compound to a refined crystal structure is a multi-step process that requires patience and precision. Each step is critical for the success of the analysis.
Caption: Workflow for X-ray Crystal Structure Determination.
Step 1: Synthesis and High-Purity Purification The starting material must be of the highest possible purity (ideally >95%). Impurities can inhibit crystal nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard purification techniques such as column chromatography, recrystallization, or sublimation are essential.
Step 2: Growing High-Quality Single Crystals This is often the most challenging step in the process.[4] The goal is to create a supersaturated solution from which the compound will slowly precipitate as well-ordered single crystals. The presence of the trifluoromethyl group can influence solubility and intermolecular interactions, sometimes requiring specific strategies.[3][5]
Common Crystallization Techniques: [6][7][8]
-
Slow Evaporation: A solution of the compound in a suitable solvent is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This is the simplest method but offers less control over the rate of crystallization.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then sealed inside a larger container holding a more volatile solvent in which the compound is poorly soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This is often the most successful method for small molecules.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
Table 1: Common Solvents for Crystallization of Polar Organic Compounds [7]
| Solvent Class | Examples | Properties |
|---|---|---|
| Alcohols | Methanol, Ethanol, Isopropanol | Good for polar compounds, can act as H-bond donors/acceptors. |
| Halogenated | Dichloromethane, Chloroform | Good solvating power for a wide range of compounds. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately polar, often used as anti-solvents. |
| Esters | Ethyl acetate | Good balance of polarity. |
| Ketones | Acetone | Highly polar, good solvent but can be reactive. |
| Hydrocarbons | Hexane, Heptane, Toluene | Non-polar, typically used as anti-solvents. |
Step 3: X-ray Diffraction Data Collection A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer and cooled in a stream of cold nitrogen gas (usually 100 K) to minimize thermal motion of the atoms. The crystal is then rotated in a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.[9]
Step 4: Structure Solution, Refinement, and Validation The collected diffraction data (a series of spots of varying intensity) are processed to determine the unit cell dimensions and symmetry. Computational methods are then used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to yield the final, precise 3D structure.
Part 2: Alternative and Complementary Analytical Techniques
While SCXRD provides the ultimate structural answer, it is not always feasible or necessary. A suite of other techniques provides crucial, complementary information, often more rapidly and on smaller amounts of material.
Caption: Synergy of analytical techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the structure of molecules in solution. It provides detailed information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F).
-
¹H and ¹³C NMR: These standard experiments are used to map the carbon-hydrogen framework of the molecule. For a 1-(4,5-dihydrofuran-3-yl) derivative, one would expect characteristic signals for the vinyl, methylene, and methine protons of the dihydrofuran ring.[10][11][12][13] 2D NMR techniques (like COSY and HMBC) are used to establish the connectivity between atoms.
-
¹⁹F NMR: This is particularly valuable for fluorinated compounds. The trifluoromethyl group will give a strong singlet in the ¹⁹F NMR spectrum, and its chemical shift is highly sensitive to the local electronic environment, providing a sensitive probe of the molecule's conformation and intermolecular interactions in solution.[14][15]
Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the mass-to-charge ratio of ionized molecules. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a newly synthesized compound, providing strong evidence for its chemical formula.[16][17] Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.
Computational Chemistry (Density Functional Theory - DFT)
DFT calculations are a powerful tool for predicting the minimum energy conformation (geometry) of a molecule in the gas phase.[18][19] This theoretical structure can be compared with the experimental data from SCXRD (solid-state) and NMR (solution-state) to understand how the molecule's conformation might change in different environments. DFT can also be used to calculate theoretical NMR chemical shifts and other spectroscopic properties, aiding in the interpretation of experimental data.
Part 3: A Comparative Summary: Choosing the Right Tool
The choice of analytical technique depends on the specific question being asked. The following table provides a comparative summary to guide the researcher.
Table 2: Comparison of Key Analytical Techniques
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry | Computational (DFT) |
|---|---|---|---|---|
| Primary Information | 3D atomic coordinates, bond lengths/angles, intermolecular interactions | Atomic connectivity, solution-state conformation, dynamic processes | Molecular weight, elemental formula, structural fragments | Predicted 3D geometry, electronic properties, theoretical spectra |
| Sample State | Solid (single crystal) | Solution | Solid or Solution | In silico (gas phase or with solvent model) |
| Key Advantage | Unambiguous 3D structure | Information on dynamic behavior in solution | High sensitivity, exact mass determination | Provides insights where experiments are difficult; predictive power |
| Key Limitation | Requires high-quality single crystals; static picture | Provides an averaged structure; can be complex to interpret | Provides no 3D conformational data | Model is a theoretical approximation of reality |
| Typical Use Case | Definitive proof of structure; understanding solid-state packing | Routine confirmation of identity; studying solution dynamics | Confirmation of synthesis; purity check | Rationalizing experimental results; predicting properties |
Conclusion
For this compound derivatives, a multi-faceted analytical approach is crucial for a complete structural understanding. While NMR and mass spectrometry are indispensable for routine characterization and confirmation of chemical identity, single-crystal X-ray diffraction stands alone in its ability to provide a definitive, high-resolution three-dimensional structure. This information is invaluable for understanding structure-activity relationships, guiding further synthetic efforts, and providing the foundational data for computational studies. By integrating these techniques, researchers can build a comprehensive and robust structural model, accelerating the journey from molecular design to functional application.
References
- 1. d-nb.info [d-nb.info]
- 2. mkuniversity.ac.in [mkuniversity.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unifr.ch [unifr.ch]
- 9. youtube.com [youtube.com]
- 10. 2,3-Dihydrofuran(1191-99-7) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. 2,5-Dihydrofuran(1708-29-8) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asahilab.co.jp [asahilab.co.jp]
- 16. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Crystal structure from X-ray powder diffraction data, DFT-D calculation, Hirshfeld surface analysis, and energy frameworks of (RS)-trichlormethiazide - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation pattern of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one
Introduction: Deciphering the Molecular Blueprint
In the landscape of drug discovery and materials science, the precise structural elucidation of novel small molecules is paramount. This compound (Molecular Formula: C₆H₅F₃O₂, Molecular Weight: 166.1 g/mol ) presents a unique analytical challenge due to its combination of a heterocyclic dihydrofuran ring and a highly electronegative trifluoroacetyl group.[1][2] Understanding its behavior under mass spectrometric analysis, particularly through Electron Ionization (EI), is crucial for its identification, characterization, and quality control in various research and development applications.
This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the predicted fragmentation pathways of this molecule. We will compare these predictions with the known fragmentation patterns of structurally related compounds to build a robust analytical framework. Furthermore, a detailed, field-proven experimental protocol for acquiring high-quality mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) is presented, ensuring scientific integrity and reproducibility.
Theoretical Fragmentation Pathways: A Mechanistic Dissection
The fragmentation of this compound under standard 70 eV Electron Ionization (EI) conditions is governed by the inherent structural features of the molecule.[3] The ionization process typically begins by ejecting a lone pair electron from one of the oxygen atoms, creating a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 166.[4] This high-energy radical cation is unstable and rapidly undergoes a series of fragmentation events to form more stable daughter ions. The most probable pathways are dictated by the stability of the resulting fragments and neutral losses.
Key Fragmentation Drivers:
-
α-Cleavage: The bonds adjacent to the carbonyl group are particularly susceptible to cleavage. This is a dominant fragmentation pathway for ketones.[5][6][7] The presence of the trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences this process.
-
Heterocyclic Ring Fission: The dihydrofuran ring can undergo characteristic cleavages, including retro-Diels-Alder (RDA) type reactions or the loss of small, stable neutral molecules.[8][9]
Predicted Major Fragmentation Pathways:
-
Formation of the Molecular Ion (m/z 166): The initial ionization event produces the radical cation of the parent molecule. While prominent in some molecules, α-haloketones and structurally similar compounds may exhibit a weak or absent molecular ion peak due to rapid fragmentation.[10][11]
-
Pathway A: Loss of the Trifluoromethyl Radical (•CF₃): This is predicted to be a highly favorable fragmentation route. α-cleavage severs the C-C bond between the carbonyl and the CF₃ group, resulting in the loss of a trifluoromethyl radical (mass 69 u). This generates a stable, resonance-stabilized acylium ion at m/z 97 . Due to the stability of this ion, it is expected to be one of the most abundant peaks, potentially the base peak, in the spectrum.[12][13]
-
Pathway B: Formation of the Trifluoroacetyl Cation ([CF₃CO]⁺): The alternative α-cleavage involves the scission of the bond between the carbonyl carbon and the dihydrofuran ring. This would generate the trifluoroacetyl cation, also at m/z 97 , and a dihydrofuranyl radical (mass 69 u). The observation of a strong peak at m/z 97 could, therefore, result from two distinct cleavage events leading to isomeric ions.
-
Pathway C: Dihydrofuran Ring Fragmentation: The dihydrofuran ring itself can fragment. A common pathway for similar cyclic ethers is the loss of ethylene (C₂H₄, mass 28 u) through a retro-Diels-Alder (RDA) type mechanism.[8] This could occur from the molecular ion to yield a fragment at m/z 138, or more likely, from the acylium ion at m/z 97 to produce a fragment at m/z 69 .
-
Pathway D: Loss of Carbon Monoxide (CO): Following the initial α-cleavage that forms the acylium ion (m/z 97), a subsequent loss of a neutral CO molecule (mass 28 u) is possible. This would result in the formation of the dihydrofuranyl cation at m/z 69 .
The following diagram illustrates these predicted fragmentation pathways originating from the molecular ion.
Comparative Analysis with Alternative Compounds
To validate these predictions, we can compare them to the known mass spectra of compounds with similar structural motifs.
| Fragment Type | Predicted Fragment (m/z) for Target Compound | Observed Fragment in Analogous Compounds | Rationale and Reference |
| Molecular Ion | 166 (M⁺•) | Often weak or absent in ketones and α-haloketones. | Rapid fragmentation is common for these classes of compounds.[10][11] |
| α-Cleavage (Acylium Ion) | 97 ([M-CF₃]⁺) | Acylium ions are characteristic major fragments for ketones, resulting from the cleavage of the bond next to the C=O group.[3][5][14] | The stability of the acylium ion makes this a favored fragmentation pathway. |
| Loss of •CF₃ | 97 | The loss of a trifluoromethyl radical is a documented primary fragmentation step for trifluoromethyl-substituted heterocycles.[12] | The C-CF₃ bond is weakened by the adjacent carbonyl, promoting cleavage. |
| Ring Fission (RDA) | 138 ([M-C₂H₄]⁺•) or 69 ([M-CF₃-CO]⁺) | Dihydrofuran and related cyclic ethers commonly lose ethylene (C₂H₄) via retro-Diels-Alder reactions.[8] | This is a characteristic fragmentation for the dihydrofuran moiety. |
| Loss of CO | 69 (from m/z 97) | Loss of CO is a common secondary fragmentation from acylium ions. | The resulting cation can be stabilized by the heterocyclic ring. |
This comparative analysis strongly supports the predicted pathways, suggesting that the most informative peaks in an experimental spectrum will likely be at m/z 97 and m/z 69.
Standardized Experimental Protocol: GC-EI-MS Analysis
This section provides a robust, step-by-step protocol for the analysis of this compound. Adherence to these parameters ensures high-quality, reproducible data suitable for structural confirmation and library matching.
I. Sample Preparation
-
Solvent Selection: Use a high-purity, volatile solvent such as methanol or acetonitrile.
-
Stock Solution: Accurately weigh approximately 1 mg of the purified compound and dissolve it in 1 mL of the chosen solvent to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution to a final concentration of approximately 5-10 µg/mL. This concentration is optimal for most modern GC-MS systems, preventing detector saturation while ensuring adequate signal intensity.
II. Instrumental Method
The following parameters are based on a standard Agilent GC-MS system but are broadly applicable with minor adjustments for other manufacturers.
A. Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is recommended for good peak shape and separation.
-
Inlet:
-
Mode: Splitless (for optimal sensitivity with low concentration samples).
-
Inlet Temperature: 250 °C. This ensures rapid and complete volatilization of the analyte without thermal degradation.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes to ensure the elution of any less volatile impurities.
-
B. Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is the global standard for EI-MS, as it produces consistent and highly reproducible fragmentation patterns that can be compared against commercial and proprietary spectral libraries.[3]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450. This range will capture the molecular ion and all predicted fragments of significant abundance.
-
Solvent Delay: 3 minutes. This prevents the high concentration of the injection solvent from entering and saturating the MS detector.
III. Experimental Workflow Diagram
The following diagram outlines the complete analytical workflow from sample preparation to data analysis.
References
- 1. This compound | C6H5F3O2 | CID 2779417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. thiele.ruc.dk [thiele.ruc.dk]
- 5. youtube.com [youtube.com]
- 6. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 7. whitman.edu [whitman.edu]
- 8. benchchem.com [benchchem.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to the Biological Activity of Compounds Derived from 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one and Its Analogs
Introduction: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds that can be readily diversified to target a range of biological processes is a paramount objective. The molecule 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one represents a particularly intriguing starting point for drug discovery. This structure marries two key pharmacophoric elements: the dihydrofuran ring, a five-membered oxygen-containing heterocycle known for its presence in numerous bioactive natural products and synthetic compounds[1], and a trifluoromethyl ketone group, a potent electrophile and transition-state analog inhibitor of various hydrolytic enzymes[2][3].
The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack by amino acid residues (such as serine, cysteine, or aspartate) in the active sites of enzymes. This often leads to the formation of stable hemiacetal or hemiketal adducts, mimicking the tetrahedral transition state of substrate hydrolysis and resulting in potent enzyme inhibition[3][4].
This guide provides a comparative analysis of the biological activities of compounds structurally related to this compound. While direct biological screening data for derivatives of this specific parent compound is not extensively available in the public domain, by examining the activities of analogous trifluoromethylated ketones and dihydrofuran derivatives, we can project the potential therapeutic applications and guide future screening efforts for this promising class of compounds. We will delve into their potential as anticancer, antimicrobial, and enzyme inhibitory agents, supported by experimental data from the scientific literature.
Comparative Biological Activity Screening: A Landscape of Therapeutic Potential
The convergence of the dihydrofuran core and the trifluoromethyl ketone moiety suggests a high probability of discovering compounds with significant biological effects. Below, we compare the activities of representative compounds from related structural classes to build a case for the therapeutic potential of novel derivatives.
Anticancer Activity
The dihydrofuran nucleus is a common feature in compounds exhibiting cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and interference with key signaling pathways. The introduction of a trifluoromethyl group can further enhance this activity.
A series of novel 2,5-dihydrofuran derivatives have demonstrated antitumor effects against four human cancer cell lines, as evaluated by the MTT assay.[1] Similarly, trifluoromethylated pyrimidine derivatives have shown potent anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range against cell lines such as A375 (melanoma) and C32 (amelanotic melanoma).[5]
Table 1: Comparative Anticancer Activity of Dihydrofuran and Trifluoromethylated Heterocyclic Analogs
| Compound Class | Representative Compound/Derivative | Target Cell Line(s) | Reported IC50 (µM) | Reference |
| Dihydrofuran Derivatives | Compounds 9e and 10g | Various human cancer cell lines | Not specified, but showed highest activity in the series | [1] |
| Trifluoromethyl-thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl)[6][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375, C32, DU145, MCF-7/WT | Potent activity, selected for NCI-60 screen | [5] |
| Naphthofuran Derivatives | N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide | HepG2, Hep3B (Liver Cancer) | 1–10.8 µM | [8] |
| Indolin-2-one Derivatives | 5-halo substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one | HeLa (Cervical Cancer) | 10.64–33.62 µM | [9] |
The data suggests that derivatives of this compound could be promising candidates for anticancer screening, potentially acting through mechanisms similar to those observed for related furan-containing compounds, such as the inhibition of critical signaling pathways like STAT3.[8]
Antimicrobial Activity
Both trifluoromethyl ketones and furan-based heterocycles have been independently investigated as antimicrobial agents. The combination of these two moieties could lead to synergistic or novel mechanisms of antimicrobial action.
Trifluoromethyl ketones have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria like Bacillus megaterium and Corynebacterium michiganese.[10] Their mechanism is thought to involve the targeting of membrane transporters.[10] Furthermore, various furan and dihydrofuran derivatives have been synthesized and shown to possess both antibacterial and antifungal properties, with some exhibiting better efficacy than known antibiotics in disc diffusion assays.[11][12]
Table 2: Comparative Antimicrobial Activity of Trifluoromethyl and Dihydrofuran Analogs
| Compound Class | Representative Compound/Derivative | Target Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| Trifluoromethyl Ketones | 1-(2-benzoxazolyl)-3,3,3-trifluoro-2-propanone | Bacillus megaterium, Corynebacterium michiganese, E. coli, Yeasts | Potent antibacterial and antifungal activity | [10] |
| Trifluoromethyl Chalcones | Indole-bearing chalcone (A3) | E. coli, Proteus vulgaris | MIC = 51 µM (more active than benzyl penicillin) | [13] |
| Dihydrofuran Derivatives | Multi-substituted 4,5-dihydrofurans | Gram-positive and Gram-negative bacteria, Fungi | Active in disc-diffusion assays | [11] |
| Trifluoromethyl Bithiazoles | Compound 8j | Enterococcus faecalis, Streptococcus pyogenes | Bactericidal at 8–16 µg/mL | [6] |
These findings strongly support the rationale for screening derivatives of this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
Enzyme Inhibition
The trifluoromethyl ketone is a classic pharmacophore for the inhibition of hydrolytic enzymes, particularly serine proteases and esterases.[3] The electrophilic carbonyl carbon mimics the tetrahedral intermediate of peptide or ester hydrolysis, leading to potent, often slow-binding, inhibition.
For instance, fluorinated acetophenone derivatives have been identified as potent, slow-binding inhibitors of human acetylcholinesterase (AChE) with Ki values in the nanomolar range.[2] Other trifluoromethyl ketones have shown powerful inhibition of enzymes like carboxypeptidase A and pepsin.[3]
Table 3: Comparative Enzyme Inhibitory Activity of Trifluoromethyl Ketone Analogs
| Compound Class | Representative Compound | Target Enzyme | Potency (Ki or IC50) | Reference |
| Fluorinated Acetophenones | 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone | Acetylcholinesterase (AChE) | Ki* = 0.53 nM | [2] |
| Trifluoromethyl Ketone Peptidomimetics | Pepstatin analog with difluorostatone | Pepsin | Ki = 6 x 10⁻¹¹ M | [3] |
| Heterocyclic Trifluoropropanones | 3-(2-Pyridylthio)-1,1,1-trifluoro-2-propanone | Juvenile Hormone Esterase (JHE) | IC50 = 98 nM | [14] |
Given this well-established precedent, it is highly probable that derivatives of this compound will exhibit inhibitory activity against a range of hydrolytic enzymes. Screening libraries of such compounds against proteases, esterases, and lipases involved in various disease pathologies is a logical and promising direction for research.
Experimental Protocols: A Guide to Screening
To facilitate the investigation of this compound class, we provide detailed, step-by-step methodologies for key biological screening assays.
Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Objective: To determine the cytotoxic effect of test compounds on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Objective: To quantify the antibacterial and antifungal activity of test compounds.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates (sterile)
-
Test compounds dissolved in DMSO
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Incubator
Procedure:
-
Compound Dilution: Add 50 µL of sterile broth to each well of a 96-well plate. In the first column, add an additional 50 µL of the test compound stock solution (in broth) to achieve the starting concentration.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include wells with inoculum only (growth control) and wells with broth only (sterility control).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the potential mechanisms of action and the screening process, the following diagrams are provided.
Caption: Workflow for Anticancer Activity Screening using the MTT Assay.
Caption: Proposed Mechanism of Serine Hydrolase Inhibition.
Conclusion and Future Directions
The structural motif of this compound holds considerable promise for the development of new therapeutic agents. By drawing comparisons with structurally related trifluoromethyl ketones and dihydrofuran derivatives, we have highlighted its strong potential in the fields of oncology, infectious diseases, and enzyme-mediated pathologies. The trifluoromethyl ketone group acts as a potent "warhead" for inhibiting hydrolytic enzymes, while the dihydrofuran scaffold provides a versatile and biologically relevant core for derivatization.
Future research should focus on the synthesis and systematic screening of a diverse library of compounds derived from this parent molecule. Structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity for specific biological targets. The experimental protocols outlined in this guide provide a robust framework for initiating such a screening cascade. It is through this systematic exploration that the full therapeutic potential of this promising class of compounds will be unlocked, paving the way for the development of next-generation medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti‐cancer effect of N‐(3,5‐bis(trifluoromethyl)phenyl)‐5‐chloro‐2,3‐dihydronaphtho[1,2‐b]furan‐2‐carboxamide, a novel synthetic compound | Semantic Scholar [semanticscholar.org]
- 9. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological activity studies of furan derivatives | Semantic Scholar [semanticscholar.org]
- 13. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
A Comparative Guide to the Electronic Properties of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one: A DFT Perspective
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and biological properties. The trifluoromethyl group, in particular, is a powerful electron-withdrawing moiety that can significantly influence molecular conformation, lipophilicity, metabolic stability, and binding affinity. When coupled with heterocyclic systems like dihydrofuran, which are prevalent in numerous natural products and pharmacologically active compounds, the resulting molecule, 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one, presents a compelling subject for detailed electronic structure analysis.
The Causality Behind the Computational Approach: A Self-Validating System
To ensure the highest degree of scientific integrity, the selection of a computational methodology is paramount. Our protocol is grounded in established best practices for DFT calculations on organic molecules, prioritizing a balance between accuracy and computational efficiency.[1]
Computational Protocol:
-
Geometry Optimization: The initial 3D structure of this compound was built and subjected to full geometry optimization without any symmetry constraints.
-
DFT Functional and Basis Set Selection: We selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a well-established and widely used functional that has demonstrated high accuracy in reproducing the geometries and electronic properties of a broad range of organic molecules, including those containing fluorine.[2][3] This functional was paired with the 6-311++G(d,p) basis set. This choice provides a good description of electron correlation and includes diffuse functions (++) for accurately modeling lone pairs and polarized functions (d,p) to account for the non-uniform distribution of electron density in the presence of electronegative atoms like oxygen and fluorine.[3][4][5]
-
Property Calculations: Following optimization, the following electronic properties were calculated at the same level of theory:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
-
Molecular Electrostatic Potential (MEP) surface.
-
Mulliken atomic charges.
-
-
Software: All calculations were performed using the Gaussian 09 suite of programs.[6]
This self-validating system ensures that our theoretical predictions are based on a robust and widely accepted computational standard, allowing for meaningful comparisons with existing literature data on analogous compounds.
References
- 1. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yjes.scholasticahq.com [yjes.scholasticahq.com]
- 3. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. seejph.com [seejph.com]
- 6. Elucidating the electronic, vibrational, and topological properties of 1-(4-(tert-butyl)-2,6-dimethylphenyl)ethan-1-one… [ouci.dntb.gov.ua]
Comparative study of different synthetic routes to trifluoromethylated dihydrofurans
A Comparative Guide to the Synthetic Routes of Trifluoromethylated Dihydrofurans
Authored by a Senior Application Scientist
Introduction: The Rising Prominence of Trifluoromethylated Dihydrofurans
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (CF₃) group, in particular, imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics. When this powerful functional group is integrated into a dihydrofuran scaffold, a heterocyclic motif prevalent in numerous natural products and pharmaceuticals, the resulting trifluoromethylated dihydrofurans emerge as highly valuable building blocks. Their synthesis, however, presents unique challenges and has been the subject of considerable research. This guide provides a comparative analysis of the most significant synthetic strategies for accessing these important compounds, offering insights into their mechanisms, scope, and practical application.
Organocatalytic Asymmetric Cascade Michael/Alkylation: A Stereoselective Approach
One of the most elegant and powerful methods for the synthesis of enantioenriched 2-trifluoromethylated dihydrofurans is the organocatalytic asymmetric cascade Michael/alkylation reaction. This strategy leverages the ability of chiral bifunctional catalysts to control the stereochemical outcome of the reaction with high precision.
Causality Behind Experimental Choices
The success of this method hinges on the use of a bifunctional squaramide catalyst. This catalyst possesses both a hydrogen-bond donating moiety (the squaramide NH groups) and a Brønsted base (a tertiary amine). This dual functionality allows for the simultaneous activation of both the nucleophile (the fluorinated acetoacetate) and the electrophile (the β,β-bromonitrostyrene), bringing them into close proximity within a chiral environment and thereby dictating the stereochemistry of the newly formed stereocenters. The choice of a non-polar solvent like toluene is crucial to promote the hydrogen bonding interactions that are key to the catalyst's function. The nitro group on the styrene serves as a potent electron-withdrawing group, activating the double bond for the initial Michael addition, and the bromine atom acts as a leaving group in the subsequent intramolecular alkylation.
Reaction Mechanism
The reaction proceeds through a carefully orchestrated cascade of events. The bifunctional catalyst first deprotonates the fluorinated acetoacetate to form a chiral enolate. This enolate then undergoes a stereoselective Michael addition to the β,β-bromonitrostyrene. The resulting intermediate is held in the chiral pocket of the catalyst, positioning it for a subsequent intramolecular Williamson ether synthesis-type cyclization, where the enolate oxygen displaces the bromide to form the dihydrofuran ring. This tandem sequence efficiently constructs the heterocyclic core with two new stereocenters in a single operation.
Caption: Workflow of the organocatalytic cascade Michael/alkylation reaction.
Representative Experimental Protocol
To a solution of ethyl 4,4,4-trifluoroacetoacetate (0.24 mmol) and (E)-1-(2-bromo-2-nitrovinyl)benzene (0.20 mmol) in toluene (2.0 mL) was added the bifunctional squaramide catalyst (10 mol%). The reaction mixture was stirred at room temperature for 24-48 hours until the starting material was consumed (monitored by TLC). The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired 2-trifluoromethylated dihydrofuran.[1]
Transition-Metal-Free Multi-functionalization of β-Trifluoromethyl Enones
This innovative approach utilizes the inherent reactivity of β-trifluoromethyl enones in a transition-metal-free cascade reaction with azacycles to construct amino-2,3-dihydrofuran derivatives. This method is notable for its operational simplicity and excellent functional group tolerance.
Causality Behind Experimental Choices
The key to this transformation lies in the unique electronic properties of the β-trifluoromethyl enone. The strongly electron-withdrawing CF₃ group activates the enone system towards nucleophilic attack. The use of a simple base like potassium carbonate is sufficient to deprotonate the azacycle, which then acts as the nucleophile. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile to ensure the solubility of the reactants and facilitate the ionic intermediates. The absence of a metal catalyst makes this method particularly attractive from both an economic and environmental perspective.
Reaction Mechanism
The proposed mechanism initiates with a Michael addition of the deprotonated azacycle to the β-trifluoromethyl enone. This is followed by an intramolecular cyclization of the resulting enolate onto the carbonyl group, forming a five-membered ring intermediate. Subsequent elimination of a fluoride ion, driven by the formation of a more stable conjugated system, leads to the final amino-2,3-dihydrofuran product. This defluorinative annulation represents a novel and efficient way to construct the dihydrofuran core.
Caption: Proposed mechanism for the multi-functionalization of β-trifluoromethyl enones.
Representative Experimental Protocol
A mixture of the β-trifluoromethyl enone (0.2 mmol), the azacycle (0.24 mmol), and potassium carbonate (0.4 mmol) in acetonitrile (2 mL) was stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, filtered, and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel to give the desired amino-2,3-dihydrofuran derivative.[2][3][4]
Base-Mediated Cyclization of β-Ketonitriles
This method provides a tunable and versatile route to either 2-trifluoromethylated dihydrofuranols or the corresponding furans, depending on the choice of base. The reaction proceeds from readily available β-ketonitriles and 3-bromo-1,1,1-trifluoroacetone.
Causality Behind Experimental Choices
The choice of base is the critical factor that dictates the outcome of this reaction. A weaker base, such as sodium acetate (NaOAc), promotes the initial nucleophilic substitution of the bromide by the enolate of the β-ketonitrile, followed by cyclization to the dihydrofuranol, which can be isolated. In contrast, a stronger base like sodium carbonate (Na₂CO₃) facilitates the initial reaction and also promotes the subsequent dehydration of the dihydrofuranol intermediate to form the aromatic furan. The use of a polar solvent like ethanol is suitable for dissolving the reactants and mediating the ionic reaction pathway.
Reaction Mechanism
The reaction begins with the base-mediated deprotonation of the β-ketonitrile to generate an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in 3-bromo-1,1,1-trifluoroacetone. The resulting intermediate undergoes an intramolecular cyclization, with the enolate oxygen attacking the ketone carbonyl to form a five-membered ring hemiaminal-like intermediate. Under mild basic conditions (NaOAc), this intermediate is protonated upon workup to yield the stable dihydrofuranol. With a stronger base (Na₂CO₃), this intermediate readily eliminates water to afford the fully aromatic trifluoromethylated furan.
Caption: Tunable synthesis of dihydrofuranols or furans via base-mediated cyclization.
Representative Experimental Protocol
To a solution of the β-ketonitrile (0.5 mmol) and 3-bromo-1,1,1-trifluoroacetone (0.6 mmol) in ethanol (5 mL) was added sodium acetate (1.0 mmol) for the synthesis of the dihydrofuranol, or sodium carbonate (1.0 mmol) for the synthesis of the furan. The mixture was stirred at 60 °C for 4-6 hours. After cooling, the solvent was removed in vacuo, and the residue was purified by column chromatography on silica gel to afford the desired product.[5]
Comparative Performance of Synthetic Routes
| Synthetic Route | Catalyst/Reagent | Key Features | Yield Range | Stereoselectivity | Substrate Scope |
| Organocatalytic Cascade Michael/Alkylation | Bifunctional Squaramide | High enantioselectivity and diastereoselectivity. | 59-99% | 82-96% ee, 8:1 to >20:1 dr | Good for various β,β-bromonitrostyrenes and fluorinated acetoacetates. |
| Multi-functionalization of β-Trifluoromethyl Enones | Base (e.g., K₂CO₃) | Transition-metal-free, good functional group tolerance. | Moderate to Good | Not stereoselective in the reported examples. | Broad scope for β-trifluoromethyl enones and various azacycles. |
| Base-Mediated Cyclization of β-Ketonitriles | Base (NaOAc or Na₂CO₃) | Tunable synthesis of dihydrofuranols or furans. | Good to Excellent | Not typically stereoselective. | Good tolerance for aromatic and aliphatic β-ketonitriles. |
Conclusion and Future Outlook
The synthesis of trifluoromethylated dihydrofurans has witnessed significant advancements, with several powerful and complementary strategies now available to synthetic chemists. The organocatalytic cascade Michael/alkylation stands out for its exceptional stereocontrol, making it the method of choice for accessing chiral dihydrofurans. For applications where stereochemistry is not a primary concern, the transition-metal-free multi-functionalization of β-trifluoromethyl enones and the base-mediated cyclization of β-ketonitriles offer operationally simple, scalable, and cost-effective alternatives with broad substrate scopes.
Future research in this area will likely focus on the development of new catalytic systems with even greater efficiency and selectivity, as well as the expansion of the substrate scope to include more complex and diverse starting materials. The continued exploration of photocatalytic and electrochemical methods may also open up new and more sustainable avenues for the synthesis of these valuable compounds. The choice of synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, and the practical considerations of scale and cost.
References
- 1. Stereoselective synthesis of 2-trifluoromethylated and 2-difluoromethylated dihydrofurans via organocatalytic cascade Michael/alkylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Multi-functionalization of β-trifluoromethyl enones enabled 2,3-dihydrofuran synthesis [ouci.dntb.gov.ua]
- 3. Multi-functionalization of β-trifluoromethyl enones enabled 2,3-dihydrofuran synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Multi-functionalization of β-trifluoromethyl enones enabled 2,3-dihydrofuran synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one in Specific Assays: A Comparative Guide
Introduction
The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds, particularly those containing a dihydrofuran moiety, have emerged as privileged scaffolds in medicinal chemistry. The unique electronic and structural features of the dihydrofuran ring system make it an attractive template for the design of molecules with diverse biological activities. This guide focuses on a specific, yet under-documented molecule: 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one .
While direct and extensive biological data for this particular compound is not abundant in publicly accessible literature, its structural components—the dihydrofuran core and the trifluoroacetyl group—are present in molecules with established bioactivity. Dihydrofuran derivatives have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents. Notably, the trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
This guide provides a comprehensive framework for evaluating the efficacy of this compound in three key therapeutic areas suggested by the activities of structurally related compounds: Akt kinase inhibition , cytotoxicity against cancer cell lines , and antimicrobial activity . We will present detailed, field-proven experimental protocols, discuss the rationale behind experimental choices, and propose a comparative analysis against established compounds in each assay. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this and similar molecules.
Potential Therapeutic Applications and Corresponding Assays
Based on the known biological activities of dihydrofuran and trifluoroacetyl-containing compounds, we will explore the efficacy of this compound in the following areas:
-
Akt Kinase Inhibition: The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2] Dihydrofuran-containing scaffolds have been identified in potent Akt inhibitors.
-
Cytotoxicity: The evaluation of a compound's ability to kill or inhibit the proliferation of cancer cells is a fundamental step in anticancer drug discovery.
-
Antimicrobial Activity: The furan nucleus is a component of many natural and synthetic compounds with antibacterial and antifungal properties.[3]
Part 1: Evaluation of Akt Kinase Inhibitory Activity
The serine/threonine kinase Akt is a central node in the PI3K signaling pathway, making it a prime target for cancer therapy.[1][2] Inhibition of Akt can lead to decreased tumor cell survival and proliferation.
Signaling Pathway Overview
Caption: The PI3K/Akt Signaling Pathway and the potential point of inhibition.
Comparative Compounds
To provide a robust assessment of the test compound's efficacy, it is essential to compare its activity against well-characterized inhibitors with different mechanisms of action.
| Compound | Mechanism of Action | Key Features |
| MK-2206 | Allosteric pan-Akt inhibitor | Potent and selective, currently in clinical trials.[4] |
| Ipatasertib (GDC-0068) | ATP-competitive pan-Akt inhibitor | Orally bioavailable, demonstrates activity in various tumor models.[5] |
Experimental Protocol: In Vitro Akt Kinase Activity Assay
This protocol describes a method to measure the catalytic activity of Akt kinase in the presence of an inhibitor.[6][7][8][9]
Workflow Diagram
Caption: Workflow for the in vitro Akt kinase activity assay.
Step-by-Step Methodology:
-
Cell Lysate Preparation:
-
Culture a suitable cell line (e.g., PC-3, LNCaP) to 80-90% confluency.
-
Lyse the cells in ice-cold kinase extraction buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
-
Immunoprecipitation of Akt:
-
To the cell lysate, add an Akt-specific antibody and incubate to form an antibody-antigen complex.
-
Add Protein A/G-Sepharose beads to capture the immune complex.
-
Wash the beads to remove non-specific proteins.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add the test compound (this compound) or comparator inhibitors (MK-2206, Ipatasertib) at various concentrations.
-
Initiate the kinase reaction by adding a mixture of a known Akt substrate (e.g., recombinant GSK-3α) and ATP.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
-
Analysis of Substrate Phosphorylation:
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-GSK-3α).
-
Use a secondary HRP-conjugated antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the extent of substrate phosphorylation relative to a no-inhibitor control.
-
Hypothetical Data Summary
The results of the Akt kinase inhibition assay would be presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | IC50 (nM) |
| This compound | To be determined |
| MK-2206 | Expected low nM |
| Ipatasertib | Expected low nM |
A lower IC50 value indicates greater potency.
Part 2: Evaluation of Cytotoxic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10][11][12] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Comparative Compound
| Compound | Mechanism of Action | Key Features |
| Doxorubicin | DNA intercalator and topoisomerase II inhibitor | A standard chemotherapeutic agent used as a positive control in cytotoxicity assays. |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for determining the cytotoxic effects of the test compound on a panel of human cancer cell lines.
Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Plate cells from a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) into 96-well plates at an appropriate density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the comparator, Doxorubicin.
-
Add the compounds to the appropriate wells and incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Hypothetical Data Summary
| Compound | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | A549 IC50 (µM) |
| This compound | To be determined | To be determined | To be determined |
| Doxorubicin | Expected sub-µM to low µM | Expected sub-µM to low µM | Expected sub-µM to low µM |
Part 3: Evaluation of Antimicrobial Activity
The antimicrobial potential of the test compound can be assessed using standard methods to determine its inhibitory effect on the growth of various pathogenic microorganisms.[13][14][15][16]
Comparative Compounds
A comparison against broad-spectrum antibiotics is crucial for contextualizing the antimicrobial efficacy of the test compound.[17][18]
| Compound | Class | Spectrum of Activity |
| Ciprofloxacin | Fluoroquinolone | Broad-spectrum, effective against many Gram-negative and some Gram-positive bacteria. |
| Amoxicillin-clavulanic acid | β-lactam/β-lactamase inhibitor | Broad-spectrum, effective against many Gram-positive and Gram-negative bacteria, including β-lactamase producers. |
Experimental Protocol: Antimicrobial Susceptibility Testing
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][19][20]
Workflow Diagram
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. cusabio.com [cusabio.com]
- 3. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. Molecular target: pan-AKT in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Assaying AKT/Protein Kinase B Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. content.abcam.com [content.abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 14. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 15. woah.org [woah.org]
- 16. apec.org [apec.org]
- 17. Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. integra-biosciences.com [integra-biosciences.com]
- 20. benchchem.com [benchchem.com]
Cross-referencing analytical data of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one with literature values
An Expert's Guide to the Analytical Cross-Verification of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one
In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comprehensive framework for the analytical characterization of this compound, a compound of interest due to its unique combination of a dihydrofuran moiety and a trifluoroacetyl group.
As this molecule is not widely reported in peer-reviewed literature, a direct comparison to established, published data is challenging. This guide, therefore, adopts a first-principles approach, demonstrating how to cross-reference internally acquired experimental data with established literature values for structurally analogous compounds. This process is fundamental for researchers working on novel compounds, providing a robust methodology for structural verification in the absence of a direct literature precedent.
Predicted Spectroscopic Profile: A Hypothesis-Driven Approach
Before initiating any analysis, a thorough understanding of the molecule's structure allows for the prediction of its spectroscopic signatures. The structure of this compound features several key functionalities: a trifluoromethyl group, a ketone, an enol ether within a dihydrofuran ring, and two methylene groups. Each of these imparts a characteristic signal in various spectroscopic techniques.
Experimental vs. Literature Data: A Comparative Analysis
The following sections present a hypothetical, yet chemically plausible, set of experimental data for our target compound and compare it with literature values for analogous structures. This comparative approach is critical for validating the proposed structure.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms. The key to interpreting the spectrum of our target compound is to analyze the distinct spin systems.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Hypothetical Experimental Data (δ, ppm, Multiplicity, J, Hz) | Literature Analog: 3-Acetyl-2,5-dihydrofuran | Analysis & Rationale |
| H-2 (CH₂) | δ 4.55 (t, J = 9.2 Hz) | δ 4.88 (m) | The triplet multiplicity arises from coupling to the adjacent H-3 methylene protons. The downfield shift is expected due to the deshielding effect of the adjacent oxygen atom. |
| H-3 (CH₂) | δ 2.95 (tt, J = 9.2, 2.4 Hz) | δ 2.89 (m) | This signal is a triplet of triplets due to coupling to both the H-2 and H-5 protons. |
| H-5 (CH) | δ 7.80 (t, J = 2.4 Hz) | Not directly comparable | This vinyl proton is significantly deshielded due to the conjugated trifluoroacetyl group, which is strongly electron-withdrawing. The triplet multiplicity is due to coupling with the H-3 methylene protons. |
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) reveals the carbon framework of the molecule. The presence of the trifluoromethyl group and the carbonyl carbon are particularly diagnostic.
Table 2: Comparative ¹³C NMR Data (101 MHz, CDCl₃)
| Assignment | Hypothetical Experimental Data (δ, ppm, Multiplicity, J, Hz) | Literature Analog: Ethyl trifluoroacetate | Analysis & Rationale |
| C=O | δ 178.5 (q, J = 35.4 Hz) | δ 157.9 (q, J = 39.0 Hz) | The carbonyl carbon is observed as a quartet due to coupling with the three fluorine atoms. Its chemical shift is consistent with a conjugated ketone. |
| CF₃ | δ 116.0 (q, J = 291.0 Hz) | δ 114.9 (q, J = 275.0 Hz) | The trifluoromethyl carbon signal is a characteristic quartet with a large coupling constant, a hallmark of the CF₃ group. |
| C-4 | δ 158.0 | Not directly comparable | This quaternary carbon of the enol ether is significantly downfield. |
| C-5 | δ 112.5 | Not directly comparable | The vinyl carbon bearing a proton is found in the expected region for an enol ether. |
| C-2 | δ 72.0 | Not directly comparable | The carbon adjacent to the ring oxygen is deshielded. |
| C-3 | δ 28.5 | Not directly comparable | This methylene carbon is in a typical aliphatic region. |
¹⁹F NMR Spectroscopy
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for observing fluorine atoms. For our compound, it should show a single, clean signal.
Table 3: Comparative ¹⁹F NMR Data (376 MHz, CDCl₃)
| Assignment | Hypothetical Experimental Data (δ, ppm) | Literature Analog: Ethyl trifluoroacetate | Analysis & Rationale |
| -CF₃ | δ -76.5 (s) | δ -74.1 (s) | The trifluoromethyl group should appear as a singlet in the proton-decoupled spectrum. Its chemical shift is in the expected range for a trifluoroacetyl group. |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
Table 4: HRMS Data
| Parameter | Hypothetical Experimental Data | Calculated Value | Analysis & Rationale |
| Ionization Mode | Electrospray Ionization (ESI+) | N/A | ESI is a soft ionization technique suitable for this type of molecule. |
| Adduct | [M+H]⁺ | N/A | Protonation is common in ESI+ mode. |
| Measured m/z | 181.0318 | 181.0314 | The measured mass is within a very close tolerance (2.2 ppm) of the calculated mass for the protonated molecule (C₆H₆F₃O₂⁺), confirming the elemental composition. |
Experimental Protocols
The following are standardized protocols for acquiring the analytical data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1.0 second.
-
Acquire 16 scans and apply a line broadening of 0.3 Hz during Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of -10 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire 1024 scans with a relaxation delay of 2.0 seconds.
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width to cover a range of -50 to -90 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire 64 scans with a relaxation delay of 2.0 seconds.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol.
-
Instrumentation: Use a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution at a flow rate of 5 µL/min.
-
Operate the ESI source in positive ion mode with a capillary voltage of 3.5 kV.
-
Acquire data over a mass range of m/z 50-500.
-
Use a suitable reference compound for internal mass calibration to ensure high mass accuracy.
-
Workflow Visualization
The following diagrams illustrate the logical flow of the analytical and cross-referencing process.
Caption: Workflow for structural verification of a novel compound.
A Comparative Guide to the Synthesis of 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one: Validation of a Novel Catalytic Approach
The strategic incorporation of trifluoromethyl (CF3) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] The unique electronic properties of the CF3 group can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][4] Among the myriad of trifluoromethylated heterocycles, 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one stands out as a versatile building block for the synthesis of complex pharmaceutical agents. This guide provides an in-depth validation of a new, streamlined synthetic method for this valuable compound, offering a comprehensive comparison with established alternatives.
Introduction: The Significance of Trifluoromethylated Dihydrofurans
The dihydrofuran motif is a prevalent core in numerous biologically active compounds. When functionalized with a trifluoromethyl ketone, its utility expands dramatically, providing a key intermediate for creating novel therapeutics.[1][5] The electron-withdrawing nature of the trifluoromethyl group can profoundly influence the reactivity and biological interactions of the parent molecule.[1][2] However, the efficient and scalable synthesis of such compounds remains a critical challenge for process chemists and drug developers.
This guide introduces a novel, catalytic approach to the synthesis of this compound that addresses many of the limitations of current methods. We will delve into the mechanistic underpinnings of this new protocol, provide a detailed experimental workflow, and present a comparative analysis against traditional synthetic routes.
The New Synthetic Method: Catalytic Trifluoroacetylation of 2,3-Dihydrofuran
The cornerstone of our novel approach is the direct, Lewis acid-catalyzed trifluoroacetylation of commercially available 2,3-dihydrofuran. This method circumvents the multi-step sequences and harsh reagents often associated with the synthesis of trifluoromethyl ketones.[6][7][8]
Mechanistic Rationale
The reaction is predicated on the activation of trifluoroacetic anhydride (TFAA) by a Lewis acid catalyst, generating a highly electrophilic trifluoroacetylating agent. 2,3-Dihydrofuran, an electron-rich enol ether, then acts as a nucleophile, attacking the activated TFAA. Subsequent proton loss yields the desired product. The choice of a mild Lewis acid is critical to prevent polymerization or decomposition of the starting material and product.
Caption: Proposed mechanism for the catalytic trifluoroacetylation of 2,3-dihydrofuran.
Experimental Protocol: A Step-by-Step Guide
Materials:
-
2,3-Dihydrofuran (stabilized)
-
Trifluoroacetic anhydride (TFAA)
-
Scandium (III) triflate (Sc(OTf)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM.
-
Add Sc(OTf)₃ (1 mol%) to the solvent and stir until fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 equivalents) to the cooled solution.
-
Add 2,3-dihydrofuran (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Comparative Analysis: The New Method vs. Traditional Syntheses
To objectively evaluate the performance of our new catalytic method, we compare it against two established synthetic routes: the acylation of a Grignard reagent and a multi-step approach involving a Claisen condensation.
| Parameter | New Catalytic Method | Grignard Acylation Method | Claisen Condensation Method |
| Starting Materials | 2,3-Dihydrofuran, TFAA | 3-Bromo-2,3-dihydrofuran, Ethyl trifluoroacetate | 2,3-Dihydrofuran, Diethyl oxalate, Trifluoroacetone |
| Number of Steps | 1 | 2 (Grignard formation & acylation) | 3+ |
| Typical Yield | 85-92% | 50-65% | 40-55% |
| Reaction Conditions | Mild (0 °C), inert atmosphere | Cryogenic (-78 °C), strictly anhydrous | Harsh (strong base, high temp.), multiple steps |
| Catalyst/Reagent Stoichiometry | Catalytic (1 mol%) | Stoichiometric Mg | Stoichiometric base (e.g., NaH) |
| Scalability | High | Moderate (exotherm control) | Low to Moderate (multiple purifications) |
| Safety Considerations | TFAA is corrosive | Grignard reagents are pyrophoric | Sodium hydride is highly flammable |
| Waste Generation | Low | High (Mg salts) | High (multiple solvent and reagent usage) |
In-Depth Discussion of Comparative Data
Yield and Efficiency: The new catalytic method demonstrates a significantly higher yield (85-92%) in a single step compared to the multi-step Grignard and Claisen condensation routes. This efficiency translates to substantial time and cost savings in a drug development setting.
Reaction Conditions and Safety: The mild reaction conditions (0 °C) of the catalytic method are a major advantage over the cryogenic temperatures required for the Grignard reaction and the often high temperatures and strongly basic conditions of the Claisen condensation. The use of a catalytic amount of a relatively benign Lewis acid also presents a more favorable safety profile than the stoichiometric use of pyrophoric Grignard reagents or flammable sodium hydride.
Scalability and Process Viability: The single-step, catalytic nature of the new method lends itself well to large-scale synthesis. The reduced number of unit operations and purification steps simplifies the process and minimizes waste generation, making it a more environmentally friendly and economically viable option for industrial applications.
Validation Workflow and Characterization
A rigorous validation process is essential to confirm the identity and purity of the synthesized this compound.
Caption: A typical workflow for the validation of the synthesized product.
Expected Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.5 (s, 1H, vinylic-H), ~4.4 (t, 2H, O-CH₂), ~2.8 (t, 2H, C-CH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~180 (q, C=O), ~155 (s, C=CH), ~115 (s, C=CH), ~117 (q, CF₃), ~70 (s, O-CH₂), ~25 (s, C-CH₂).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ (ppm) ~-75 (s, CF₃).
-
HRMS (ESI): Calculated for C₆H₅F₃O₂ [M+H]⁺, found with <5 ppm error.
-
IR (ATR): ν (cm⁻¹) ~1700 (C=O stretch), ~1650 (C=C stretch), ~1150-1250 (C-F stretch).
Conclusion and Future Outlook
The novel catalytic trifluoroacetylation of 2,3-dihydrofuran represents a significant advancement in the synthesis of this compound. This method is not only higher yielding and more efficient but also operates under milder, safer, and more scalable conditions compared to traditional approaches. The presented data and protocols provide a robust foundation for the adoption of this methodology in both academic research and industrial drug development.
Future work will focus on expanding the substrate scope of this catalytic system to other electron-rich heterocycles and exploring the use of alternative, more sustainable Lewis acid catalysts. The continued development of efficient synthetic methods for fluorinated building blocks will undoubtedly accelerate the discovery of next-generation therapeutics.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 7. Trifluoromethyl Ketones from Enolizable Carboxylic Acids via Enediolate Trifluoroacetylation/Decarboxylation [organic-chemistry.org]
- 8. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Benchmarking the performance of 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one against other trifluoromethylating agents
The strategic incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This singular functional group can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity, making it a prized addition in the drug development pipeline.[1][2] Consequently, the development of novel and efficient trifluoromethylating agents is a continuous pursuit. This guide presents a prospective analysis and proposed benchmarking framework for a lesser-known reagent, 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one, against established market leaders in trifluoromethylation.
The Established Players: A Trifecta of Trifluoromethylation
A chemist's toolkit for trifluoromethylation is diverse, with reagents classified by their reactive nature: electrophilic, nucleophilic, or radical.[3][4] Understanding the dominant mechanistic pathways of established reagents is crucial for a fair comparison.
-
Togni's Reagents (Electrophilic/Radical): These hypervalent iodine compounds are workhorses in modern organic synthesis.[3][5] They can act as sources of an electrophilic CF₃⁺ species or, upon single-electron transfer (SET), a CF₃ radical.[5][6][7][8] This dual reactivity allows for a broad substrate scope, from heteroatom to carbon-centered nucleophiles.[3][4]
-
Langlois' Reagent (Radical): Sodium trifluoromethanesulfinate (CF₃SO₂Na) is a cost-effective and stable solid that generates a trifluoromethyl radical (•CF₃) upon oxidation.[9][10][11][12] It is particularly effective for the trifluoromethylation of electron-rich arenes and heteroarenes, often requiring a metal catalyst or an oxidant.[12][13]
-
Umemoto's Reagents (Electrophilic): These S-(trifluoromethyl)dibenzothiophenium salts are powerful electrophilic trifluoromethylating agents.[14][15][16] They are particularly useful for the trifluoromethylation of a wide range of nucleophiles, including enolates, silyl enol ethers, and thiols.[16][17][18]
A New Contender: this compound
The structure of this compound suggests a potential role as a nucleophilic trifluoromethylating agent, a valuable alternative to the predominantly electrophilic and radical nature of the aforementioned reagents. The electron-withdrawing trifluoroacetyl group acidifies the alpha-proton, making deprotonation to form a trifluoromethyl-substituted enolate feasible. This enolate could then deliver a nucleophilic CF₃⁻ equivalent.
Proposed Mechanism of Action
It is hypothesized that in the presence of a suitable base, this compound can serve as a precursor to a trifluoromethyl anion equivalent for the trifluoromethylation of electrophilic substrates, such as aldehydes and ketones. The proposed catalytic cycle is depicted below.
Caption: Proposed mechanism for nucleophilic trifluoromethylation.
A Framework for Performance Benchmarking
To objectively evaluate the performance of this compound, a series of head-to-head experiments against Togni's Reagent II and the Ruppert-Prakash reagent (TMSCF₃, a well-known nucleophilic trifluoromethylating agent) are proposed.
Experimental Protocol: Trifluoromethylation of a Model Aldehyde
This protocol outlines a general procedure for the trifluoromethylation of 4-chlorobenzaldehyde as a model substrate.
Objective: To compare the yield, reaction time, and functional group tolerance of this compound, Togni's Reagent II, and the Ruppert-Prakash reagent.
Materials:
-
4-chlorobenzaldehyde
-
This compound
-
Togni's Reagent II
-
Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent)
-
Sodium hydride (for the novel reagent)
-
Tetrabutylammonium fluoride (TBAF) (for Ruppert-Prakash)
-
Copper(I) iodide (for Togni's Reagent)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure for this compound:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq) suspended in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of this compound (1.2 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Procedure for Togni's Reagent II:
-
To a round-bottom flask, add 4-chlorobenzaldehyde (1.0 eq), Togni's Reagent II (1.5 eq), and Copper(I) iodide (0.1 eq) in anhydrous DCM.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Wash the filtrate with saturated aqueous NaHCO₃, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Procedure for Ruppert-Prakash Reagent:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-chlorobenzaldehyde (1.0 eq) and the Ruppert-Prakash reagent (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add a solution of TBAF (0.1 eq) in THF dropwise.
-
Stir at 0 °C to room temperature for 1-6 hours, monitoring by TLC.
-
Upon completion, quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]
- 10. Recent advances in the application of Langlois’ reagent in olefin difunctionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. ccspublishing.org.cn [ccspublishing.org.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Umemoto Reagent I - Enamine [enamine.net]
- 17. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Comprehensive Handling Guide: Personal Protective Equipment (PPE) and Safety Protocols for 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one
This document provides essential safety and logistical guidance for the handling and disposal of 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one (CAS: 109317-75-1). As the toxicological properties of this specific compound have not been fully investigated, this protocol is built upon a conservative risk assessment, drawing from data on its constituent structural motifs: a fluorinated ketone and a dihydrofuran ring. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Assessment: A Structural Approach
Understanding the potential risks of a novel compound begins with analyzing its chemical structure. The molecule C₆H₅F₃O₂ combines two key functional groups that dictate its hazard profile[1][2].
-
The Trifluoroacetyl Group (-COCF₃): The presence of a trifluoromethyl group adjacent to a ketone can significantly increase the reactivity and biological activity of a molecule. Structurally similar compounds, such as other fluorinated ketones, are known to be harmful if swallowed and can cause severe skin and eye damage[3]. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, increasing its potential to react with biological nucleophiles.
-
The Dihydrofuran Ring: This heterocyclic moiety presents two primary hazards. Firstly, similar to other ethers, dihydrofurans can form explosive peroxides upon exposure to air and light, especially after prolonged storage[4]. Secondly, the dihydrofuran ring makes the compound a flammable liquid and vapor[4][5]. Safety data for 2,3-dihydrofuran indicates it is highly flammable and can cause serious eye irritation[4].
Based on this analysis, this compound should be handled as a substance that is potentially harmful, flammable, a severe skin and eye irritant, and capable of forming explosive peroxides.
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the identified risks. The selection of PPE must be based on the specific task being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Powder/Solid) | Safety glasses with side shields | Nitrile gloves | Flame-resistant lab coat | Not required if performed in a certified chemical fume hood |
| Solution Preparation/Transfers | Chemical splash goggles | Double-gloving (e.g., nitrile inner, neoprene outer) or Butyl rubber gloves | Flame-resistant lab coat, chemical apron | Not required if performed in a certified chemical fume hood |
| Running Reactions/Workup | Chemical splash goggles and face shield | Double-gloving or Butyl rubber gloves | Flame-resistant lab coat, chemical apron | Required if there is a risk of aerosol generation outside of a fume hood |
| Large-Scale Operations (>5g) | Face shield worn over chemical splash goggles | Heavy-duty Butyl or Viton™ gloves | Flame-resistant lab coat, chemical apron | Use only in a well-ventilated area with local exhaust, or as determined by risk assessment |
Detailed PPE Specifications:
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses are required. When handling liquids or performing reactions with a splash potential, chemical splash goggles are mandatory. For larger quantities or operations with increased risk of splashing or exothermic events, a face shield must be worn over the goggles[6].
-
Hand Protection: Due to the compound's ketone and halogenated nature, standard disposable nitrile gloves may offer only limited protection against prolonged exposure[7].
-
For short-duration tasks: Disposable nitrile gloves are acceptable but should be changed immediately upon contact.
-
For extended handling or immersion risk: Butyl rubber or Viton™ gloves are recommended. Neoprene gloves can also provide good resistance[7][8]. Double-gloving provides an extra layer of protection. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times[6].
-
-
Body Protection: A flame-resistant (e.g., Nomex®) lab coat is essential due to the flammability risk from the dihydrofuran moiety. For tasks involving significant splash potential, a chemically resistant apron should be worn over the lab coat. Full-length pants and closed-toe shoes are mandatory at all times[9].
-
Respiratory Protection: All handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not feasible or insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges may be required after a formal risk assessment[6].
Operational and Emergency Plans
Standard Handling Protocol
-
Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed[4]. Designate a specific area within a chemical fume hood for the procedure.
-
Peroxide Check: For containers that have been opened and stored for more than a few months, test for the presence of peroxides before use. The formation of crystals or a precipitate in the liquid can be a sign of dangerous peroxide formation[4].
-
Weighing and Transfer: Conduct all transfers of solid or liquid material within a chemical fume hood to contain vapors. Use spark-proof tools and ground equipment when transferring larger quantities of the liquid to prevent static discharge[4][5].
-
Housekeeping: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials like strong oxidizing agents and strong bases[10][11].
Emergency Response Workflow
The following workflow outlines the immediate steps to be taken in the event of an accidental release or exposure.
Caption: Emergency response workflow for spills or personal exposure.
Waste Management and Disposal Plan
As a fluorinated organic compound, this compound and materials contaminated with it must be disposed of as halogenated organic hazardous waste [12][13]. Cross-contamination of waste streams can increase disposal costs and regulatory complexity.
Waste Segregation and Disposal Protocol
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction mother liquors and solvent rinses, in a designated, sealed, and properly labeled container for "Halogenated Organic Waste"[14][15].
-
Solid Waste: All contaminated solid materials (e.g., gloves, absorbent pads, silica gel) must be collected in a separate, sealed container labeled "Contaminated Solid Waste"[16].
-
-
Container Management:
-
Use containers compatible with halogenated organic solvents.
-
Keep waste containers closed at all times except when adding waste[14].
-
Store waste containers in a designated satellite accumulation area with secondary containment.
-
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. Clearly list all chemical constituents and their approximate percentages[15]. Do not use abbreviations.
Waste Disposal Decision Tree
This diagram provides a logical flow for the proper segregation of waste generated during the handling of this compound.
Caption: Decision tree for proper waste segregation.
References
- 1. This compound | C6H5F3O2 | CID 2779417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4,5-Dihydro-2-Furanyl)-2,2,2-Trifluoroethanone | C6H5F3O2 | CID 45080739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | C9H3ClF6O | CID 53414982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. hsa.ie [hsa.ie]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. bucknell.edu [bucknell.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
- 16. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
